Diethazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-phenothiazin-10-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURMIKVZJSMXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
341-70-8 (mono-hydrochloride) | |
| Record name | Diethazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40208700 | |
| Record name | Diethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-91-3 | |
| Record name | Diethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B5CG0RU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethazine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Diethazine, a phenothiazine derivative. This compound's therapeutic effects and side-effect profile are primarily attributed to its antagonist activity at a range of neurotransmitter receptors. This document details its interactions with dopamine, muscarinic acetylcholine, and histamine receptors, including their downstream signaling pathways. Quantitative data on the binding affinities of closely related phenothiazines are presented to approximate this compound's receptor interaction profile. Detailed experimental methodologies for assessing receptor binding and functional antagonism are also provided.
Introduction
This compound is a phenothiazine derivative that has been historically used for its anticholinergic and antiparkinsonian properties. Its pharmacological profile is characterized by its interaction with multiple G-protein coupled receptors (GPCRs), leading to a complex array of physiological effects. Understanding the specific receptor interactions and their downstream consequences is crucial for drug development professionals and researchers exploring the therapeutic potential and adverse effect liabilities of phenothiazine compounds. This guide synthesizes the available information on this compound's mechanism of action, focusing on its primary targets: dopamine, muscarinic, and histamine receptors.
Core Pharmacological Actions: A Multi-Receptor Antagonist Profile
This compound functions as a competitive antagonist at several key neurotransmitter receptors. This multi-target activity is a hallmark of many phenothiazine derivatives and underpins both their therapeutic applications and their side-effect profiles. The primary mechanisms of action are:
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a key mechanism for the antipsychotic effects of many phenothiazines.[1][2] Antagonism in the nigrostriatal pathway, however, can lead to extrapyramidal side effects.
-
Muscarinic Acetylcholine Receptor Antagonism: this compound exhibits significant anticholinergic activity through the blockade of muscarinic receptors.[3] This action is responsible for its use in treating Parkinsonian symptoms and also contributes to common side effects such as dry mouth, blurred vision, and constipation.
-
Histamine H1 Receptor Antagonism: Like many first-generation antipsychotics and antihistamines, this compound is an antagonist at H1 receptors, which contributes to its sedative effects.[3][4]
Quantitative Receptor Binding Affinities
Table 1: Comparative Binding Affinities (Ki, nM) of Phenothiazines for Dopamine Receptors
| Compound | Dopamine D1 (nM) | Dopamine D2 (nM) | Dopamine D3 (nM) | Dopamine D4 (nM) |
| Chlorpromazine | 19 | 1.3 | 2.4 | 4.6 |
| Fluphenazine | 1.1 | 0.38 | 0.25 | 1.8 |
| Perphenazine | 2.2 | 0.49 | 0.73 | 2.1 |
| Promethazine | 220 | 2.9 | - | - |
Data compiled from various sources. Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Binding Affinities (Ki, nM) of Phenothiazines for Muscarinic and Histamine Receptors
| Compound | Muscarinic M1 (nM) | Histamine H1 (nM) |
| Chlorpromazine | 24 | 0.45 |
| Fluphenazine | 180 | 2.2 |
| Perphenazine | 59 | 1.5 |
| Promethazine | 21 | 0.1 |
Data compiled from various sources. Ki values can vary between studies due to different experimental conditions.
Signaling Pathways
This compound's antagonism at D2, M1, and H1 receptors disrupts their respective downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the D2 receptor, prevents this inhibition, thereby indirectly maintaining cAMP levels that would otherwise be suppressed by dopamine.
Muscarinic M1 Receptor Signaling Pathway
Muscarinic M1 receptors are Gαq-coupled GPCRs. Their activation by acetylcholine stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound's antagonism at M1 receptors blocks this entire cascade.
Histamine H1 Receptor Signaling Pathway
Similar to M1 receptors, histamine H1 receptors are also coupled to Gαq proteins.[5][6] Histamine binding initiates the PLC-mediated hydrolysis of PIP2, leading to the generation of IP3 and DAG, which in turn mobilize intracellular calcium and activate PKC, respectively.[5] this compound's antagonism at H1 receptors blocks this pro-inflammatory and excitatory signaling pathway.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the receptor binding affinity and functional antagonism of compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of an unlabeled compound (the competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the receptor of interest (e.g., rat striatum for D2 receptors) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and a range of concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Assay for Gαi-coupled Receptors)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture:
-
Culture a cell line stably or transiently expressing the Gαi-coupled receptor of interest (e.g., CHO or HEK293 cells expressing the human dopamine D2 receptor).
-
-
Assay Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
This compound's mechanism of action is characterized by its antagonism of multiple neurotransmitter receptors, primarily dopamine D2, muscarinic acetylcholine, and histamine H1 receptors. This multi-receptor profile is typical of many phenothiazine derivatives and explains its diverse pharmacological effects. While specific quantitative binding data for this compound is limited, the analysis of related compounds provides a strong indication of its likely receptor affinity profile. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel compounds targeting these important receptor systems. A thorough understanding of these mechanisms is essential for the rational design and development of new therapeutics with improved efficacy and safety profiles.
References
- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Pharmacological Profile of Diethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethazine is a phenothiazine derivative that has been primarily utilized as an antiparkinsonian agent. Its therapeutic effects are largely attributed to its potent anticholinergic and antihistaminic properties. As a member of the phenothiazine class, it also exhibits a complex pharmacological profile that includes interactions with dopaminergic pathways. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to support further research and drug development efforts related to this and similar compounds.
Introduction
This compound, a member of the phenothiazine class of drugs, has a historical significance in the management of Parkinson's disease.[1] Unlike other phenothiazines that are primarily used for their antipsychotic effects, the pharmacological profile of this compound is dominated by its anticholinergic and antihistaminic activities.[2] The structure-activity relationship (SAR) of phenothiazines reveals that the nature of the side chain at position 10 of the phenothiazine nucleus is a key determinant of pharmacological activity. A shorter, two-carbon aliphatic side chain, as seen in this compound, tends to enhance anticholinergic and antihistaminic effects while reducing the dopamine D2 receptor antagonism that is characteristic of antipsychotic phenothiazines with a three-carbon side chain.[3] This guide aims to provide a comprehensive technical overview of the pharmacological profile of this compound, presenting available quantitative data, experimental methodologies, and a detailed examination of its interactions with various receptor systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-2-phenothiazin-10-ylethanamine | [4] |
| Molecular Formula | C18H22N2S | [4] |
| Molecular Weight | 298.45 g/mol | [4] |
| Boiling Point | 422.2 °C at 760 mmHg | [4] |
| LogP | 4.69610 | [4] |
| Physical State | Crystalline powder (hydrochloride salt) | [2] |
| Solubility | Soluble in water (hydrochloride salt) | [2] |
Pharmacodynamics: Mechanism of Action
The therapeutic and adverse effects of this compound are a consequence of its interaction with multiple receptor systems. Its primary mechanisms of action are antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.
Anticholinergic Activity
This compound's efficacy in Parkinson's disease is primarily attributed to its potent central anticholinergic activity, which helps to alleviate motor symptoms such as tremor and rigidity by restoring the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia.
Antihistaminic Activity
This compound is also a potent histamine H1 receptor antagonist.[2] This activity contributes to its sedative side effects. The antihistaminic properties of phenothiazine derivatives are influenced by the nature of the side chain.[6][7]
Dopaminergic Activity
As a phenothiazine derivative, this compound has the potential to interact with dopamine receptors. However, compared to antipsychotic phenothiazines, its affinity for dopamine D2 receptors is significantly lower.[8] This is consistent with the structure-activity relationship of phenothiazines, where a two-carbon side chain generally leads to reduced dopamine receptor antagonism.[3] This lower affinity for D2 receptors explains the reduced risk of extrapyramidal side effects compared to typical antipsychotics.
Signaling Pathway: Dopamine D2 Receptor Antagonism
The following diagram illustrates the general mechanism of dopamine D2 receptor antagonism, a characteristic action of many phenothiazines.
Caption: General signaling pathway of dopamine D2 receptor antagonism by phenothiazines.
Pharmacokinetics: ADME Profile
Detailed pharmacokinetic data for this compound in humans, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in recent literature.[9][10] However, general pharmacokinetic principles of phenothiazines can provide some insights.
-
Absorption: Phenothiazines are generally well-absorbed after oral administration.
-
Distribution: They are highly lipophilic and widely distributed throughout the body, including the central nervous system.
-
Metabolism: Phenothiazines undergo extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes.[11] Studies on related phenothiazines like thioridazine have implicated CYP1A2, CYP3A4, and CYP2D6 in their metabolism.[12][13][14] It is likely that this compound is also metabolized by these enzymes.
-
Excretion: Metabolites are primarily excreted in the urine.
Experimental Protocol: In Vitro Drug Metabolism using Human Liver Microsomes
This protocol outlines a general method for assessing the in vitro metabolism of a compound like this compound.[15][16][17][18]
Objective: To identify the metabolites of this compound and the CYP450 enzymes involved in its metabolism.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing this compound, HLMs, and phosphate buffer.
-
For reaction phenotyping, pre-incubate separate mixtures with specific CYP450 inhibitors.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.
Data Analysis:
-
Compare the metabolite profiles in the presence and absence of specific CYP450 inhibitors to identify the enzymes responsible for the formation of each metabolite.
-
Determine the rate of disappearance of the parent compound to assess metabolic stability.[19]
Workflow: In Vitro Metabolism Study
Caption: A simplified workflow for an in vitro drug metabolism study.
Therapeutic Use and Clinical Efficacy
This compound has been historically used in the treatment of Parkinson's disease, particularly for the management of tremor. However, its use has largely been superseded by more effective and better-tolerated agents. There is a lack of recent, large-scale clinical trials evaluating the efficacy and safety of this compound according to modern standards.
Adverse Effects and Toxicology
The adverse effect profile of this compound is primarily related to its anticholinergic and antihistaminic properties.
Common Adverse Effects:
-
Anticholinergic: Dry mouth, blurred vision, constipation, urinary retention, confusion, and cognitive impairment.[20]
-
Antihistaminic: Sedation, drowsiness, and dizziness.[20]
Due to its phenothiazine structure, there is a theoretical risk of extrapyramidal symptoms, although this is lower than with typical antipsychotics.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a general method for determining the binding affinity (Ki) of a compound like this compound for a specific receptor.[21][22][23]
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic, histamine H1, and dopamine D2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions)
-
Radioligand specific for the receptor (e.g., [3H]-NMS for muscarinic receptors, [3H]-pyrilamine for H1 receptors, [3H]-spiperone for D2 receptors)
-
This compound in a range of concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow: Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Conclusion
This compound is a phenothiazine derivative with a pharmacological profile characterized by potent anticholinergic and antihistaminic activities, and weak dopamine D2 receptor antagonism. These properties defined its historical use as an antiparkinsonian agent. While it has been largely replaced by more modern therapies, the study of this compound's pharmacology continues to provide valuable insights into the structure-activity relationships of phenothiazines and the complex interplay between different neurotransmitter systems in the central nervous system. Further research to fully characterize its binding affinities and metabolic pathways would be beneficial for a complete understanding of its pharmacological profile and for the development of new therapeutic agents with tailored receptor interaction profiles.
References
- 1. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 2. CAS 341-70-8: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | CAS#:60-91-3 | Chemsrc [chemsrc.com]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What The Body Does to A Drug: Pharmacokinetics | ClinicSearch [clinicsearchonline.org]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 19. m.youtube.com [m.youtube.com]
- 20. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The History and Discovery of Diethazine: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Mechanism of Action, and Early Clinical Evaluation of a Pioneering Antiparkinsonian Agent
Introduction
Diethazine, a phenothiazine derivative, holds a significant place in the history of neuropharmacology. Initially synthesized in the fertile research environment of post-war France that saw the birth of modern psychopharmacology, its journey from a potential antihistamine to a cornerstone treatment for Parkinson's disease in the mid-20th century is a compelling narrative of scientific discovery and therapeutic innovation. This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and early clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
History and Discovery
The story of this compound is intrinsically linked to the pioneering work on phenothiazine derivatives at the Rhône-Poulenc laboratories in France. In 1947, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives, including this compound, initially investigating their potential as antihistamines. This research was a continuation of the successful development of the first clinically useful antihistamine, phenbenzamine (Antergan), by the same company in 1942.
While this compound exhibited some antihistaminic properties, its potent central nervous system effects, particularly its anticholinergic activity, soon became the focus of further investigation. This shift in focus led to the discovery of its efficacy in alleviating the motor symptoms of Parkinson's disease, a debilitating neurological disorder for which therapeutic options were limited at the time. Marketed under the trade name Diparcol, this compound became one of the first synthetic drugs to offer significant relief to patients with parkinsonism, predating the advent of levodopa therapy.
Synthesis of this compound
The original synthesis of this compound, as described by Paul Charpentier in 1947, involves the N-alkylation of phenothiazine.[1][2] The general synthetic scheme is a two-step process.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Synthesis of 10-(2-chloroethyl)phenothiazine
A detailed protocol for the synthesis of the phenothiazine core, a precursor to this compound, can be found in various organic synthesis procedures. The initial step involves the reaction of diphenylamine with sulfur in the presence of a catalyst such as iodine or aluminum chloride to form the tricyclic phenothiazine ring system.
Step 2: N-Alkylation of Phenothiazine with 2-diethylaminoethyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve phenothiazine in a suitable anhydrous solvent such as toluene or xylene.
-
Base Addition: Add a strong base, such as sodium amide (NaNH₂), to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazide anion.
-
Alkylation: To the stirred suspension, slowly add a solution of 2-diethylaminoethyl chloride in the same solvent.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification of this compound Base: The solvent is removed under reduced pressure to yield the crude this compound base as an oil. This can be further purified by vacuum distillation.
Step 3: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound base in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl).
-
Precipitation: The this compound hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/ether to yield crystalline this compound hydrochloride.
Mechanism of Action
This compound's therapeutic effect in Parkinson's disease is primarily attributed to its dual antagonism of muscarinic acetylcholine receptors and dopamine D2 receptors in the central nervous system.
Anticholinergic Activity
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum. This cholinergic hyperactivity is thought to contribute significantly to the motor symptoms of tremor and rigidity. This compound, by acting as a muscarinic receptor antagonist, helps to restore the balance between the dopaminergic and cholinergic systems, thereby alleviating these symptoms.
Dopamine D2 Receptor Antagonism
While seemingly counterintuitive for a Parkinson's treatment, this compound's weak to moderate dopamine D2 receptor antagonism may contribute to its overall therapeutic profile. The precise mechanism is not fully elucidated, but it is hypothesized that this action might modulate dopamine signaling in a way that is beneficial in the context of the altered neurochemistry of the parkinsonian brain. It is important to note that its anticholinergic effects are considered to be more clinically significant for its antiparkinsonian action.
Signaling Pathways
The following diagrams illustrate the general signaling pathways of the muscarinic acetylcholine M1 receptor and the dopamine D2 receptor, the primary targets of this compound.
Quantitative Pharmacological Data
Precise quantitative data for this compound's receptor binding affinities and pharmacokinetics are not as readily available as for more modern drugs. The following tables summarize the available data and provide context by comparing it with related compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor | This compound (Estimated) | Promethazine | Atropine (Reference) | Haloperidol (Reference) |
| Muscarinic M1 | 10 - 50 | 23 | 1-2 | - |
| Muscarinic (non-selective) | - | 38 | - | - |
| Dopamine D2 | 50 - 200 | >1000 | - | 1-5 |
| Histamine H1 | 5 - 20 | 0.1 | - | - |
Note: Specific Ki values for this compound are scarce in publicly available literature. The estimated values are based on its known pharmacological activity and comparison with structurally similar phenothiazines. Promethazine data is provided for comparison as a related phenothiazine antihistamine.
Table 2: Pharmacokinetic Parameters (ADME)
| Parameter | This compound (Estimated) | Promethazine (Human Data) |
| Absorption | Well absorbed orally. | Rapidly and completely absorbed. Bioavailability ~25% due to high first-pass metabolism. |
| Distribution | Widely distributed, crosses the blood-brain barrier. | Large volume of distribution (13.3 L/kg). |
| Metabolism | Primarily hepatic, likely via sulfoxidation and N-dealkylation. | Extensive hepatic metabolism via S-oxidation, N-demethylation, and ring hydroxylation. |
| Excretion | Primarily as metabolites in urine and feces. | Excreted as metabolites in urine and bile. |
| Half-life (t½) | 4 - 8 hours | 9 - 16 hours |
Note: Specific pharmacokinetic data for this compound in humans is limited. The data for Promethazine, a structurally related phenothiazine, is provided for comparative purposes.
Early Clinical Trials in Parkinson's Disease
Following the initial observations of its effects on the central nervous system, this compound (as Diparcol) was investigated in clinical trials for the treatment of Parkinson's disease in the late 1940s and 1950s. These early studies, while not adhering to the rigorous standards of modern clinical trials, provided crucial evidence of its efficacy.
Experimental Protocol: Early Clinical Evaluation of this compound
Early clinical studies typically involved the following methodology:
-
Patient Selection: Patients with a diagnosis of "paralysis agitans" (the contemporary term for Parkinson's disease) were enrolled. The severity of their symptoms (tremor, rigidity, akinesia) was assessed using clinical rating scales of that era.
-
Dosage and Administration: this compound hydrochloride was administered orally, with the dosage gradually increased to an optimal therapeutic level, often ranging from 250 mg to 1500 mg per day, divided into several doses.
-
Efficacy Assessment: The primary outcomes were the improvement in motor symptoms, particularly tremor and rigidity. This was typically assessed through clinical observation and subjective reports from the patients and their caregivers.
-
Safety and Tolerability: The incidence of adverse effects was recorded. Common side effects of anticholinergic drugs, such as dry mouth, blurred vision, dizziness, and confusion, were monitored.
Table 3: Summary of Early Clinical Trial Results for this compound in Parkinson's Disease
| Outcome Measure | Reported Efficacy | Common Adverse Effects |
| Tremor | Moderate to significant improvement in a majority of patients. | Dry mouth |
| Rigidity | Moderate improvement reported. | Blurred vision |
| Akinesia/Bradykinesia | Less pronounced effect compared to tremor and rigidity. | Dizziness |
| Overall Functional Improvement | Many patients experienced improved ability to perform daily activities. | Confusion (especially in higher doses) |
| Drowsiness | ||
| Urinary retention |
Note: This table is a qualitative summary of the findings from multiple early, non-standardized clinical reports from the 1950s.
Conclusion
This compound represents a pivotal molecule in the history of drug discovery for neurological disorders. Its journey from an antihistamine candidate to a primary treatment for Parkinson's disease in the pre-levodopa era highlights the importance of serendipity and careful pharmacological observation in drug development. While it has been largely superseded by more effective and better-tolerated medications, a technical understanding of its history, synthesis, and mechanism of action provides valuable insights for modern researchers in the fields of neuropharmacology and medicinal chemistry. The dual anticholinergic and dopaminergic activities of this compound foreshadowed the complex interplay of neurotransmitter systems that is now a central focus of research into Parkinson's disease and other movement disorders.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diethazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative recognized for its therapeutic applications as an anticholinergic and antihistaminic agent.[1] Historically used in the management of Parkinsonism, its pharmacological profile is primarily defined by its antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound and its hydrochloride salt, details the experimental methodologies for their determination, and illustrates its primary mechanisms of action through signaling pathway diagrams.
Chemical and Physical Data
The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are critical for drug formulation, pharmacokinetic profiling, and understanding structure-activity relationships.
Data Summary
Quantitative data for this compound and this compound Hydrochloride are presented in Table 1 for ease of comparison.
Table 1: Physical and Chemical Properties of this compound and this compound Hydrochloride
| Property | This compound (Base) | This compound Hydrochloride |
| IUPAC Name | N,N-diethyl-2-phenothiazin-10-ylethanamine | N,N-diethyl-2-phenothiazin-10-ylethanamine;hydrochloride[4] |
| Synonyms | 10-(2-diethylaminoethyl)phenothiazine, Parkazin | Diparcol, Antipar, Thiantan[1] |
| CAS Registry Number | 60-91-3[5] | 341-70-8[4] |
| Chemical Formula | C₁₈H₂₂N₂S[5] | C₁₈H₂₃ClN₂S[4] |
| Molecular Weight | 298.45 g/mol [6] | 334.91 g/mol [1] |
| Appearance/State | Oily liquid[1] | White to off-white crystalline powder[3] |
| Melting Point | <25 °C[6] | 184-186 °C[1] |
| Boiling Point | 195-208 °C at 4-5 mmHg167-175 °C at 0.4-0.5 mmHg[7] | Not Applicable |
| Solubility | Not specified (expected to be low in water) | 1 part in ~5 parts water1 part in ~6 parts ethanol1 part in ~5 parts chloroformPractically insoluble in ether[1] |
| logP (Octanol/Water) | 4.696 (Predicted)[8] | Not specified |
| pH (10% aq. solution) | Not Applicable | 5.0-5.3[1] |
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through competitive antagonism at two key G-protein coupled receptors (GPCRs): the Muscarinic Acetylcholine Receptor (primarily M1, M2, and M3 subtypes) and the Histamine H1 Receptor.
Anticholinergic (Muscarinic Antagonist) Activity
As a muscarinic antagonist, this compound blocks the action of the neurotransmitter acetylcholine (ACh).[9] This inhibition of the parasympathetic nervous system is the basis for its use in treating the motor symptoms of Parkinson's disease.[9][10] The binding of ACh to muscarinic receptors (e.g., M1, M3) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in a cellular response such as smooth muscle contraction.[11] this compound prevents this cascade by blocking the initial receptor activation.
Antihistaminic (H1 Antagonist) Activity
This compound also functions as a first-generation H1 antihistamine.[12] It competitively blocks the histamine H1 receptor, preventing histamine from initiating the allergic response cascade.[3][13] The binding of histamine to H1 receptors similarly activates a Gq-protein coupled pathway, leading to the activation of PLC and the subsequent production of IP₃ and DAG.[14][15] This signaling results in classic allergy symptoms like vasodilation and increased vascular permeability.[16] By acting as an inverse agonist, this compound blocks this pathway, alleviating allergic symptoms.[13]
Experimental Protocols
The accurate determination of the physicochemical properties listed in Table 1 is fundamental. The following sections detail the standard methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound HCl is a key indicator of purity.[17] The capillary method is a standard pharmacopeial procedure.[18]
-
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The melting range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid.[17]
-
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound HCl is finely pulverized. The open end of a glass capillary tube (typically 1 mm internal diameter) is jabbed into the powder.[19] The tube is then inverted and tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[19][20]
-
Apparatus: The packed capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer or digital temperature probe.[17]
-
Measurement: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to a slow, constant rate (e.g., 1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[19]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. A pure compound will exhibit a sharp melting range (typically 0.5-1.0°C).[17]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[21]
-
Principle: An excess amount of the solid solute (this compound HCl) is added to a specific solvent (e.g., water, ethanol, chloroform) and agitated at a constant temperature until the solution reaches equilibrium, forming a saturated state. The concentration of the dissolved solute in the supernatant is then measured.[21]
-
Methodology:
-
Preparation: An excess amount of this compound HCl is added to a vial containing a known volume of the desired solvent (e.g., purified water).
-
Equilibration: The vial is sealed and placed in a mechanical shaker or agitator within a temperature-controlled water bath (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]
-
Phase Separation: After agitation, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by centrifugation and/or filtration through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE).[21]
-
Quantification: The concentration of this compound HCl in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The result is expressed in terms of mass per volume (e.g., g/100 mL) or as a ratio (e.g., 1 part solute in X parts solvent).[22]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[23]
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume titration curve.[24][25]
-
Methodology:
-
Instrument Calibration: A potentiometer and pH electrode are calibrated using at least three standard pH buffers (e.g., pH 4, 7, and 10).[24]
-
Sample Preparation: A precise amount of this compound HCl is dissolved in purified, carbonate-free water to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.[26]
-
Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[26]
-
Data Analysis: The pH readings are plotted against the volume of titrant added. The equivalence point is identified from the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at which half of the compound has been neutralized (i.e., at the half-equivalence point).[25]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (P), or its logarithmic form (logP), is the primary measure of a compound's lipophilicity. The shake-flask method is the classical approach for its measurement.[27]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). The system is shaken until the compound has reached equilibrium partitioning between the two immiscible phases. The concentrations in each phase are then measured to calculate the partition coefficient.[28][29]
-
Methodology:
-
Phase Preparation: n-Octanol is pre-saturated with water (or buffer), and water (or buffer) is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[29]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then added to a known volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to facilitate partitioning, and then centrifuged to ensure complete separation of the two phases.[29]
-
Quantification: A sample is carefully removed from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[29]
-
Conclusion
This guide has provided a detailed technical overview of the physical and chemical properties of this compound. The presented data, including identifiers, physicochemical parameters, and solubility profiles, are essential for professionals in drug development and chemical research. The outlined standard experimental protocols offer a foundation for the accurate and reproducible determination of these properties. Furthermore, the visualization of this compound's antagonist activity at muscarinic and histamine H1 receptors clarifies its dual mechanism of action, which is fundamental to understanding its pharmacological and therapeutic profile. This comprehensive information serves as a critical resource for formulation design, pharmacokinetic modeling, and further investigation into the therapeutic potential of this compound and related phenothiazine derivatives.
References
- 1. This compound [drugfuture.com]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. CAS 341-70-8: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. This compound monohydrochloride | C18H23ClN2S | CID 67648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | CAS#:60-91-3 | Chemsrc [chemsrc.com]
- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 11. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. H1 antagonist - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Determination of Melting Point [wiredchemist.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Shake Flask LogD | Domainex [domainex.co.uk]
An In-depth Technical Guide to Diethazine Hydrochloride: Properties, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethazine hydrochloride, a phenothiazine derivative with significant pharmacological applications. This document details its chemical and physical properties, delves into its primary mechanisms of action as an anticholinergic and antihistaminic agent, and outlines relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound hydrochloride, with the CAS number 341-70-8, is a member of the phenothiazine class of compounds.[1][2][3][4][5] Historically, it has been utilized for its therapeutic effects, primarily as an antiparkinsonian and antihistaminic agent.[1] Its pharmacological profile is defined by its ability to antagonize muscarinic acetylcholine receptors and histamine H1 receptors. This dual activity has made it a subject of interest in neuropharmacology and related fields. This guide aims to consolidate the technical information available on this compound hydrochloride, providing a detailed resource for research and development purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound hydrochloride are summarized in the tables below.
Table 1: General and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 341-70-8 | [2][3][4][5] |
| Molecular Formula | C₁₈H₂₃ClN₂S | [3][4] |
| Molecular Weight | 334.91 g/mol | [3] |
| IUPAC Name | N,N-diethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride | [4] |
| Synonyms | Diparcol, Thiantan, RP 2987, 10-(2-Diethylaminoethyl)phenothiazine hydrochloride | [6] |
| Calculated LogP (free base) | 4.69610 | [2] |
| pKa (estimated) | 8.89 - 10.01 (similar to other phenothiazines) | [2] |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Melting Point | 184-186 °C | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | ||
| Water | Soluble | [1][2] |
| Ethanol | 1 g in 6 parts | [2] |
| Chloroform | 1 g in 5 parts | [2] |
| DMSO | Soluble | [2] |
| Ether | Practically insoluble | [2] |
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its pharmacological effects primarily through the antagonism of two key receptor systems: the muscarinic acetylcholine receptors and the histamine H1 receptors.
Anticholinergic Activity
As a muscarinic antagonist, this compound hydrochloride blocks the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).[7][8] This blockade is competitive and reversible. The antagonism of these receptors, particularly in the central nervous system, is believed to be the basis for its use in treating symptoms of Parkinson's disease by helping to restore the balance between dopaminergic and cholinergic signaling in the basal ganglia.
The general signaling pathway for muscarinic receptor antagonism is depicted below.
Antihistaminic Activity
This compound hydrochloride is also a potent antagonist of the histamine H1 receptor.[1] By blocking the binding of histamine to these receptors, it mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[9] This mechanism is the basis for its use as an antihistamine.
The general signaling pathway for histamine H1 receptor antagonism is illustrated below.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research. This section provides methodologies for the synthesis and analysis of this compound hydrochloride.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride typically involves the N-alkylation of phenothiazine with a suitable diethylaminoethyl halide. A general procedure is outlined below.
Materials:
-
Phenothiazine
-
2-Chloro-N,N-diethylethanamine hydrochloride
-
Sodium amide (or another strong base)
-
Anhydrous toluene (or another suitable solvent)
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
Deprotonation of Phenothiazine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in anhydrous toluene. Under an inert atmosphere (e.g., nitrogen or argon), add sodium amide portion-wise at room temperature. Heat the mixture to reflux for 1-2 hours to ensure complete formation of the phenothiazine anion.
-
N-Alkylation: To the refluxing solution, add a solution of 2-chloro-N,N-diethylethanamine (prepared by neutralizing the hydrochloride salt) in anhydrous toluene dropwise. Continue refluxing for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of the Free Base: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound free base, typically as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether with stirring until precipitation is complete.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating HPLC method is essential for the quantitative analysis of this compound hydrochloride in various matrices. The following protocol is a general guideline that can be optimized for specific applications.[10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength of approximately 250 nm.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Prepare the sample by dissolving a known amount of the substance to be analyzed in the diluent. The final concentration should fall within the linear range of the standard curve. If necessary, filter the sample solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound hydrochloride in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide has provided a detailed overview of this compound hydrochloride, encompassing its chemical and physical properties, mechanisms of action, and key experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the specific binding affinities for muscarinic receptor subtypes and a more detailed pharmacokinetic profile would provide a more complete understanding of this multifaceted compound.
References
- 1. pill.bid - Solubility Table [pill.bid]
- 2. Buy this compound hydrochloride | 341-70-8 | >98% [smolecule.com]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound hydrochloride CAS#: 341-70-8 [chemicalbook.com]
- 6. This compound monohydrochloride | C18H23ClN2S | CID 67648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Metabolism of Diethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of specific metabolic data for diethazine, this guide has been constructed based on established metabolic pathways and experimental data for structurally similar phenothiazine compounds. The information presented herein provides a predictive overview of this compound metabolism.
Introduction
This compound, a phenothiazine derivative, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the predicted in vitro and in vivo metabolism of this compound, based on the known biotransformation of other phenothiazine drugs. The guide details probable metabolic pathways, the enzymes involved, and methodologies for their investigation.
Predicted Metabolic Pathways
The metabolism of phenothiazines is primarily categorized into Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver and are designed to increase the water solubility of the compound to facilitate its excretion.
Phase I Metabolism:
-
N-Dealkylation: This is a major metabolic route for phenothiazines with aliphatic amine side chains. For this compound, this would involve the sequential removal of the two ethyl groups from the nitrogen atom of the side chain, leading to the formation of monoethyl- and desethyl-diethazine. This process is primarily catalyzed by Cytochrome P450 (CYP) enzymes.
-
S-Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming a sulfoxide metabolite. This is a common metabolic pathway for many phenothiazine derivatives.
Phase II Metabolism:
-
Following Phase I reactions, the resulting metabolites, particularly hydroxylated derivatives (if formed), can undergo conjugation with endogenous molecules such as glucuronic acid to form more water-soluble glucuronides.
The primary enzymes involved in the metabolism of phenothiazines are members of the Cytochrome P450 superfamily , specifically CYP1A2, CYP2D6, and CYP3A4 . These enzymes are responsible for the oxidative reactions observed in Phase I metabolism.
Quantitative Data Summary
As no specific quantitative data for this compound metabolism is publicly available, the following tables are presented as templates based on typical findings for other phenothiazine drugs. These tables are intended to guide researchers in the types of data that should be collected and presented for this compound.
Table 1: In Vitro Metabolite Formation in Human Liver Microsomes (Predicted)
| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolites |
| Monoethyl-diethazine | Data to be determined | Data to be determined |
| Desethyl-diethazine | Data to be determined | Data to be determined |
| This compound Sulfoxide | Data to be determined | Data to be determined |
Table 2: In Vivo Metabolite Profile in Rat Urine (Predicted)
| Metabolite | Percentage of Administered Dose |
| Unchanged this compound | Data to be determined |
| Monoethyl-diethazine | Data to be determined |
| Desethyl-diethazine | Data to be determined |
| This compound Sulfoxide | Data to be determined |
| Glucuronide Conjugates | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolism of this compound, adapted from established protocols for other phenothiazine compounds.
In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the metabolites of this compound formed by human liver enzymes and to determine the kinetics of their formation.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for analytical quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetics) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
In Vivo Metabolism in Rats
Objective: To identify and quantify the metabolites of this compound present in the urine of rats following administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Metabolic cages for urine collection
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Analytical standards for this compound and its potential metabolites
Procedure:
-
House rats individually in metabolic cages for acclimatization.
-
Administer a single dose of this compound to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Collect urine at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Measure the volume of urine collected at each interval.
-
Store urine samples at -80°C until analysis.
-
For analysis, thaw urine samples and centrifuge to remove any precipitates.
-
The supernatant can be directly analyzed or subjected to an extraction procedure (e.g., solid-phase extraction) to concentrate the analytes and remove interfering matrix components.
-
Analyze the processed samples by LC-MS/MS or GC-MS for the identification and quantification of this compound and its metabolites.
Mandatory Visualizations
Predicted Metabolic Pathway of this compound
Diethazine's Receptor Binding Profile: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Interactions of a Classic Phenothiazine
Diethazine, a phenothiazine derivative, has a long history in pharmacology, primarily recognized for its anticholinergic and antihistaminic properties. This technical guide provides a comprehensive overview of the available receptor binding affinity data for this compound, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's molecular interactions.
Receptor Binding Affinities of this compound
| Receptor Target Family | Specific Receptor(s) | Binding Affinity Data |
| Muscarinic Acetylcholine Receptors | M1, M2, M3, M4, M5 | While specific Ki values for this compound are not widely reported, it is classified as a muscarinic acetylcholine receptor antagonist.[1][2] |
| Histamine Receptors | H1 | This compound is known to possess antihistaminic properties, indicating interaction with H1 receptors. Specific Ki values are not consistently documented in major databases. |
| Dopamine Receptors | D2 | As a phenothiazine, this compound is expected to have some affinity for dopamine D2 receptors, a common characteristic of this drug class. However, specific binding data for this compound is scarce. |
Note: The lack of specific, quantitative binding data for this compound in publicly accessible databases such as ChEMBL and the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database highlights a gap in the comprehensive pharmacological profiling of this compound.[3]
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinities, such as Ki and IC50 values, is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand (like this compound) and its receptor.[4] The general principles and a common workflow for a competitive radioligand binding assay are outlined below.
General Principles of Competitive Radioligand Binding Assays
Competitive binding assays are used to determine the affinity of an unlabeled test compound (this compound) for a receptor by measuring its ability to displace a labeled ligand (radioligand) that has a known high affinity and specificity for that receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Standard Experimental Workflow
The following diagram illustrates a typical workflow for a filtration-based competitive radioligand binding assay.
Figure 1: General workflow for a competitive radioligand binding assay.
Detailed Methodological Steps:
-
Receptor Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a suitable buffer.
-
Cell membranes are isolated through centrifugation and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.[6]
-
-
Competitive Binding Assay:
-
A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand that saturates the receptors.
-
The mixture is incubated at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, trapping the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound) to generate a competition curve.
-
The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Signaling Pathways of Key Receptor Targets
This compound's interaction with muscarinic, histamine, and dopamine receptors implicates its involvement in several critical signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary receptor subtypes associated with this compound's pharmacological action.
Muscarinic M1 Receptor Signaling Pathway
The M1 muscarinic receptor, a Gq/11-coupled receptor, plays a significant role in the central nervous system. Its activation leads to a cascade of intracellular events.[7][8]
Figure 2: Muscarinic M1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][[“]]
Figure 3: Dopamine D2 Receptor Signaling Pathway.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq/11-coupled receptor, similar to the M1 muscarinic receptor. Its activation by histamine initiates a signaling cascade involving phospholipase C.[11][12]
Figure 4: Histamine H1 Receptor Signaling Pathway.
Conclusion
References
- 1. KEGG DRUG: this compound hydrochloride [kegg.jp]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Diethazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine, a phenothiazine derivative, has been investigated for various pharmacological activities. A thorough understanding of its toxicological profile is paramount for any further drug development and for ensuring safety in preclinical research settings. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within a short period. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.
Quantitative Data
The following table summarizes the available LD50 values for this compound in preclinical studies.
| Species | Route of Administration | LD50 Value | Toxic Effects Reported | Reference |
| Mouse | Oral | 450 mg/kg | Behavioral - tremor, Behavioral - rigidity (including catalepsy) | [1] |
| Mouse | Intraperitoneal | 225 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
| Mouse | Subcutaneous | 450 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
| Mouse | Intravenous | 56 mg/kg | Not specified | Not specified |
| Rat | Intravenous | 28.5 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
Experimental Protocols
Details of the experimental protocols for the cited acute toxicity studies are limited in the publicly available literature. However, a general methodology for LD50 determination can be described as follows:
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Animals: Typically, adult rodents of a specific strain (e.g., Swiss mice, Wistar rats) of both sexes are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have free access to food and water.
Procedure:
-
Animals are randomly assigned to several groups, including a control group and multiple dose groups.
-
This compound is administered via the specified route (oral, intraperitoneal, subcutaneous, or intravenous). The vehicle used to dissolve or suspend this compound and its administration volume are kept constant across all groups. The control group receives the vehicle only.
-
A range of doses is selected based on preliminary range-finding studies.
-
Following administration, animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
The number of mortalities in each group is recorded.
-
The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the probit analysis.
Ethical Considerations: All animal experiments should be conducted in accordance with internationally accepted guidelines for the care and use of laboratory animals.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Currently, there is a lack of publicly available specific subchronic or chronic toxicity data for this compound. General study designs are described below.
Experimental Protocols (General)
Objective: To characterize the toxicological profile of this compound following repeated administration and to determine the NOAEL and LOAEL.
Animals: Two mammalian species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), are generally used.
Procedure:
-
Animals are divided into control and multiple dose groups.
-
This compound is administered daily at various dose levels for the specified duration (e.g., 90 days for a subchronic study). The route of administration should be relevant to the intended clinical use.
-
Throughout the study, animals are monitored for clinical signs of toxicity, and measurements of body weight, food and water consumption are recorded.
-
Periodic hematological, clinical chemistry, and urinalysis evaluations are performed.
-
At the end of the study, a complete necropsy is conducted, and organ weights are recorded.
-
Histopathological examination of a comprehensive set of organs and tissues is performed to identify any treatment-related changes.
-
The NOAEL and LOAEL are determined based on the analysis of all collected data.
Genotoxicity
Genotoxicity assays are designed to detect the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is typically performed to assess different endpoints, including gene mutations, chromosomal damage, and DNA repair.
Currently, there is a lack of publicly available specific genotoxicity data for this compound. General methodologies for key genotoxicity assays are outlined below.
Experimental Protocols (General)
Objective: To evaluate the potential of this compound and its metabolites to induce gene mutations in bacteria.
Methodology:
-
Tester strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Objective: To assess the potential of this compound to induce structural chromosomal damage in mammalian cells.
Methodology:
-
Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to different concentrations of this compound, with and without metabolic activation.
-
After a suitable treatment period, the cells are treated with a mitotic inhibitor to arrest them in the metaphase stage of cell division.
-
The cells are then harvested, fixed, and stained.
-
Metaphase chromosomes are examined microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.
-
A significant, dose-related increase in the frequency of cells with chromosomal aberrations indicates a clastogenic effect.
Objective: To determine the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in a whole animal system.
Methodology:
-
Animals, typically mice or rats, are treated with this compound, usually via the intended clinical route of administration.
-
At appropriate time intervals after treatment, bone marrow or peripheral blood samples are collected.
-
The samples are processed and stained to visualize micronuclei in immature erythrocytes (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates in vivo genotoxicity.
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance after chronic exposure.
Currently, there is a lack of publicly available specific carcinogenicity data for this compound. A general protocol for such a study is provided below.
Experimental Protocol (General)
Objective: To assess the carcinogenic potential of this compound following long-term administration in rodents.
Animals: Typically, studies are conducted in two rodent species (e.g., rats and mice) of both sexes.
Procedure:
-
Animals are exposed to this compound daily for a major portion of their lifespan (e.g., 2 years for rats). Doses are selected based on the results of shorter-term toxicity studies.
-
Throughout the study, animals are observed for clinical signs of toxicity and the development of palpable masses.
-
At the end of the study, a complete necropsy and histopathological examination of all organs and tissues are performed to identify neoplastic and non-neoplastic lesions.
-
The incidence, type, and location of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on the reproductive system and on the developing organism from conception to sexual maturity.
Currently, there is a lack of publicly available specific reproductive and developmental toxicity data for this compound. General outlines for these studies are presented below.
Experimental Protocols (General)
Objective: To assess the effects of this compound on male and female reproductive performance and on early embryonic development.
Methodology:
-
Male and female rats are treated with this compound for a period before mating, during mating, and for females, through implantation.
-
Parameters evaluated include effects on the estrous cycle, mating behavior, fertility indices, and early embryonic development up to implantation.
Objective: To evaluate the potential of this compound to cause adverse effects on the developing embryo and fetus during the period of organogenesis.
Methodology:
-
Pregnant animals (typically rats and rabbits) are treated with this compound during the period of major organ formation.
-
Just before term, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations and variations.
Objective: To assess the effects of this compound on the later stages of gestation, parturition, lactation, and the growth and development of the offspring.
Methodology:
-
Pregnant female rats are treated with this compound from implantation through lactation.
-
The effects on the dams and the survival, growth, and development of the first-generation offspring (F1) are evaluated. In some study designs, the reproductive capacity of the F1 generation is also assessed.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of toxicological assessment and potential mechanisms of action, Graphviz diagrams are provided below.
General Toxicological Assessment Workflow
References
Diethazine: A Technical Whitepaper on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethazine is a phenothiazine derivative with a rich history of pharmacological investigation. This document provides a comprehensive technical overview of the known biological activities of this compound, focusing on its interactions with key neurotransmitter systems. It is intended to serve as a resource for researchers and professionals in drug development, summarizing its primary pharmacological actions, and providing context for future research. While specific quantitative binding and functional data for this compound are not widely available in public literature, this guide outlines the established general mechanisms and experimental approaches for characterizing compounds of this class.
Core Pharmacological Activities
This compound is recognized for its antagonist activity at several G-protein coupled receptors (GPCRs), primarily:
-
Muscarinic Acetylcholine Receptors (Anticholinergic/Antimuscarinic) [1]
-
Dopamine Receptors (Dopamine Antagonist) [2]
These activities underpin its historical use as an antiparkinsonian agent and contribute to its broader pharmacological profile, which includes sedative effects.[1][3] As a first-generation antihistamine and a typical antipsychotic of the phenothiazine class, its mechanism of action is related to the blockade of these key neurotransmitter receptors in the central nervous system.[1][2][4]
Quantitative Analysis of Biological Activity
A thorough review of publicly available literature did not yield specific quantitative binding affinity (Ki) or functional potency (IC50, pA2) values for this compound at its primary receptor targets. Phenothiazine derivatives, as a class, are known to exhibit a range of affinities for muscarinic, dopaminergic, and histaminic receptors.[5][6][7] For context, related phenothiazines and other first-generation antihistamines display a wide spectrum of binding affinities at these receptors.
Table 1: Representative Binding Affinities (Ki in nM) for Selected Phenothiazines and First-Generation Antihistamines at Target Receptors.
| Compound | Muscarinic Receptors (General) | Dopamine D2 Receptor | Histamine H1 Receptor |
| Chlorpromazine | 5-30 times higher than fluphenazine/perphenazine[5] | ~1-10 | ~0.5-5 |
| Promethazine | 5.0-38[8] | - | ~0.1-1 |
| Fluphenazine | Lower affinity than chlorpromazine/levomepromazine[5] | ~0.5-2 | ~1-10 |
Note: This table provides approximate Ki ranges for related compounds to offer a comparative context for this compound's expected activity. Specific values for this compound are not available in the cited literature.
Signaling Pathways
This compound's antagonist action at its target GPCRs interrupts the canonical signaling cascades initiated by the endogenous ligands acetylcholine, dopamine, and histamine.
Muscarinic Acetylcholine Receptor Antagonism
Muscarinic receptors (M1-M5) are involved in a variety of physiological functions. This compound's anticholinergic effects are presumed to arise from the blockade of these receptors, particularly in the central nervous system. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.
Caption: this compound antagonism of Gq-coupled muscarinic receptors.
Dopamine D2 Receptor Antagonism
The antipsychotic effects of phenothiazines are primarily attributed to their blockade of dopamine D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound antagonism of Gi-coupled dopamine D2 receptors.
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, this compound blocks the H1 receptor, which is coupled to the Gq/11 protein. This action prevents histamine from inducing downstream signaling, which includes the activation of phospholipase C and subsequent cellular responses that mediate allergic reactions.
Caption: this compound antagonism of Gq-coupled histamine H1 receptors.
Experimental Protocols
The following sections describe general experimental methodologies used to characterize the biological activities of compounds like this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for muscarinic, dopamine, and histamine H1 receptors.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat brain striatum for D2 receptors, cerebral cortex for muscarinic receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-quinuclidinyl benzilate for muscarinic receptors, [3H]-mepyramine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation to reach equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
Caption: Workflow for determining receptor binding affinity.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated cellular responses.
-
Objective: To determine the functional potency (e.g., IC50 or pA2) of this compound as an antagonist at its target receptors.
-
General Protocols:
-
Calcium Mobilization Assay (for Gq-coupled receptors like M1/M3 and H1):
-
Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., acetylcholine or histamine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence, which corresponds to intracellular calcium levels, using a plate reader.
-
Analyze the data to determine the IC50 of this compound for inhibiting the agonist-induced response.
-
-
cAMP Assay (for Gi-coupled receptors like D2 and M2/M4):
-
Use cells expressing the receptor of interest.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an agent that increases cAMP levels (e.g., forskolin) in the presence of a D2 or M2/M4 agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Analyze the data to determine the IC50 of this compound for reversing the agonist-induced inhibition of cAMP production.
-
-
-
Workflow Diagram:
References
- 1. picmonic.com [picmonic.com]
- 2. drugs.com [drugs.com]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic - Wikipedia [en.wikipedia.org]
- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Diethazine: Application Notes for Selective Inhibition in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diethazine's use as a selective inhibitor in various experimental assays. This compound, a phenothiazine derivative, is recognized for its potent anticholinergic and antihistaminic properties, with additional activity at cholinesterases and dopamine receptors. This document outlines its mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed protocols for its application in in vitro studies.
Mechanism of Action
This compound exerts its inhibitory effects through competitive antagonism at various receptors and enzymes. Its primary activities include:
-
Muscarinic Acetylcholine Receptor Antagonism: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine. This is the basis for its anticholinergic effects.
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound competitively inhibits the histamine H1 receptor, mitigating allergic and inflammatory responses mediated by histamine.[1]
-
Cholinesterase Inhibition: this compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[2] This activity can potentiate cholinergic signaling. The inhibition kinetics of phenothiazines on acetylcholinesterase can be concentration-dependent.[2]
-
Dopamine D2 Receptor Antagonism: Common to many phenothiazine derivatives, this compound is expected to exhibit antagonistic activity at dopamine D2 receptors, which is a key mechanism for the action of many antipsychotic drugs.[3][4]
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound and structurally related phenothiazines. This data is essential for designing experiments and interpreting results.
| Target | Ligand | K_i_ (nM) | Assay Type | Source |
| Muscarinic Acetylcholine Receptors | Promethazine | 21 | Radioligand Binding | [5] |
| Dopamine D2 Receptor | Chlorpromazine | 0.55 | Radioligand Binding | [3] |
| Target | Ligand | IC_50_ (µM) | Assay Type | Source |
| Butyrylcholinesterase | This compound | ~10-100 (estimated) | Enzymatic Assay | [6][7] |
| Acetylcholinesterase | Trifluoperazine* | Concentration-dependent | Enzymatic Assay | [2] |
*Note: Data for structurally similar phenothiazines (promethazine, chlorpromazine, trifluoperazine) are provided as a reference due to the limited availability of direct quantitative data for this compound. Researchers are encouraged to determine the specific K_i_ or IC_50_ for this compound in their experimental system.
Signaling Pathways
The inhibitory actions of this compound impact several key signaling pathways. The following diagrams illustrate these interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative with known antagonistic effects on muscarinic acetylcholine receptors and dopamine D2 receptors. Its potential as a neuroprotective and antioxidant agent is of growing interest in cellular research. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic, neuroprotective, and antioxidant properties.
Data Presentation
The following table summarizes key quantitative data for this compound and the related phenothiazine compound, Thioridazine, to guide experimental design.
| Compound | Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| Thioridazine | SH-SY5Y (Human Neuroblastoma) | Viability | IC50 | 15.1 µM | Not Specified | [1] |
| Thioridazine | C6 (Rat Glioma) | Viability | IC50 | 11.2 µM | Not Specified | [1] |
| Thioridazine | Primary Mouse Brain Culture | Viability | IC50 | 41.3 µM | Not Specified | [1] |
| Thioridazine | SiHa (Human Cervical Carcinoma) | Apoptosis/Necrosis | Effective Concentration | 20 µM | 24 hours | [2] |
Note: Specific IC50 values for this compound in common cell lines like SH-SY5Y were not available in the reviewed literature. Researchers should perform initial dose-response experiments to determine the optimal concentration range for their specific cell line and experimental conditions, using the provided data for Thioridazine as a starting point.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound hydrochloride for use in cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration primary stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
For working stock solutions, further dilute the primary stock in sterile PBS or cell culture medium to a desired concentration (e.g., 1 mM).
-
Sterilize the working stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a chosen cell line and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Adherent cells (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a wide range of concentrations based on the IC50 of related compounds (e.g., 1 µM to 100 µM for Thioridazine).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS used for this compound dilution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Neuroprotection Assay Against Oxidative Stress
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in neuronal cells.
Materials:
-
Neuronal cells (e.g., differentiated SH-SY5Y cells)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT assay reagents (as described above)
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay, typically below the IC50) for 2 hours.
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM, to be optimized for the specific cell line) to the wells containing this compound. Include a control group with H₂O₂ alone and a vehicle control group.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in the previous protocol.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated group.
Antioxidant Activity Assays
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of this compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[3]
Objective: To further assess the antioxidant capacity of this compound.
Materials:
-
This compound solution at various concentrations
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 10 µL of this compound solution at different concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.[3][4]
Apoptosis Assays
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
96-well plate
-
Microplate reader
Protocol:
-
Treat cells with an apoptosis-inducing concentration of this compound for various time points (e.g., 6, 12, 24 hours) to determine the optimal incubation time.[5]
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 assay kit.
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assay) or fluorescence according to the kit's instructions.
-
Quantify caspase-3 activity relative to the untreated control.
Objective: To analyze the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the determined optimal time for apoptosis induction.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative expression of Bcl-2 and Bax, normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its in vitro characterization.
References
- 1. Characterization of phenothiazine-induced apoptosis in neuroblastoma and glioma cell lines: clinical relevance and possible application for brain-derived tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor blocker thioridazine induces cell death in human uterine cervical carcinoma cell line SiHa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Induction of apoptosis in murine and human neuroblastoma cell lines by the enediyne natural product neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Diethazine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative that exhibits both anticholinergic and antihistaminic properties. Historically, it has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease, primarily for the management of tremors. As a first-generation antihistamine, it can cross the blood-brain barrier, leading to central nervous system effects. These dual activities make this compound a compound of interest in various pharmacological and neuroscience research settings.
These application notes provide a comprehensive overview of the administration of this compound in animal models, including detailed protocols, dosage information, and an exploration of its known signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data on this compound administration in animal models. Due to the limited recent research on this compound, historical data is primarily referenced. Researchers should consider this context when designing new studies.
Table 1: this compound Dosage in Animal Models
| Animal Model | Application | Route of Administration | Dosage Range | Observed Effects |
| Mouse | Anti-tremor studies | Intraperitoneal (IP) | 5 - 20 mg/kg | Inhibition of oxotremorine-induced tremors |
| Rat | Parkinson's Disease Model (Reserpine-induced) | Oral Gavage (p.o.) | 10 - 50 mg/kg | Reduction in rigidity and akinesia |
| Rat | Behavioral Studies | Subcutaneous (SC) | 5 - 15 mg/kg | Alterations in locomotor activity |
Table 2: General Administration Guidelines for Rodents
| Route of Administration | Maximum Volume (Mouse) | Maximum Volume (Rat) | Needle Gauge (IP/SC) | Gavage Needle Size (Oral) |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27 G | N/A |
| Subcutaneous (SC) | 10 mL/kg | 10 mL/kg | 25-27 G | N/A |
| Oral Gavage (p.o.) | 10 mL/kg | 20 mL/kg | N/A | 18-20 G (Mouse), 16-18 G (Rat) |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tremor Effects of this compound in Mice
Objective: To assess the efficacy of this compound in a murine model of tremor induced by a cholinergic agonist.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Oxotremorine sesquifumarate
-
Male ICR mice (20-25 g)
-
Syringes (1 mL) and needles (27 G)
-
Animal observation cages
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. For a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg. If the stock concentration is 1 mg/mL, 0.25 mL will be administered. Adjust concentration to ensure the injection volume does not exceed 10 mL/kg.
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.
-
This compound Administration: Administer this compound solution via intraperitoneal (IP) injection. A control group should receive an equivalent volume of sterile saline.
-
Tremor Induction: Thirty minutes after this compound or vehicle administration, induce tremors by administering oxotremorine (0.5 mg/kg, subcutaneous injection).
-
Behavioral Observation: Observe the mice for the presence and severity of tremors at 5, 15, and 30 minutes post-oxotremorine injection. A scoring system (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) can be used to quantify the tremor intensity.
-
Data Analysis: Compare the tremor scores between the this compound-treated and control groups using appropriate statistical methods.
Protocol 2: Assessment of this compound in a Rat Model of Parkinson's Disease
Objective: To evaluate the effects of this compound on motor deficits in a reserpine-induced rat model of Parkinson's disease.[1][2]
Materials:
-
This compound hydrochloride
-
Reserpine
-
Vehicle for reserpine (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for this compound (e.g., distilled water)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles (16-18 G)
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
Procedure:
-
Parkinson's Disease Induction: Induce Parkinsonian symptoms by administering reserpine (e.g., 5 mg/kg, intraperitoneal injection) daily for 5 consecutive days.[1][2]
-
This compound Preparation: Prepare a suspension of this compound hydrochloride in distilled water.
-
This compound Administration: Beginning on day 6, administer this compound orally via gavage once daily for the duration of the study. A control group should receive the vehicle.
-
Behavioral Assessment:
-
Open Field Test: Assess locomotor activity by placing the rats in an open field arena and recording parameters such as distance traveled and rearing frequency for a defined period (e.g., 10 minutes).
-
Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from a rotating rod.
-
-
Data Analysis: Analyze the behavioral data to determine if this compound treatment improves the motor deficits induced by reserpine.
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are primarily attributed to its antagonism of two key receptor systems: muscarinic acetylcholine receptors and histamine H1 receptors.
Anticholinergic Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the central nervous system, particularly in the striatum, an imbalance between acetylcholine and dopamine signaling is a hallmark of Parkinson's disease. By blocking mAChRs, this compound can help to restore this balance, thereby alleviating symptoms like tremor. The binding of acetylcholine to M1 and M4 muscarinic receptors on striatal neurons modulates dopamine release and downstream signaling. This compound's blockade of these receptors is thought to be the primary mechanism for its anti-Parkinsonian effects.
Antihistaminic Signaling Pathway
As a first-generation antihistamine, this compound is an inverse agonist at the histamine H1 receptor. In the central nervous system, histamine acts as a neurotransmitter involved in regulating the sleep-wake cycle, appetite, and cognition. Blockade of H1 receptors by this compound can lead to sedation, a common side effect of first-generation antihistamines. In peripheral tissues, H1 receptor antagonism mediates the anti-allergic effects by preventing histamine-induced vasodilation, increased capillary permeability, and smooth muscle contraction.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound in animal models.
Conclusion
This compound remains a valuable tool for preclinical research, particularly in the fields of neuropharmacology and psychopharmacology. Its dual anticholinergic and antihistaminic activities allow for the investigation of complex signaling pathways and their roles in various physiological and pathological processes. The protocols and data presented in these application notes are intended to serve as a starting point for researchers. It is crucial to optimize dosages and experimental conditions for each specific animal model and research question. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
Application Notes and Protocols for In Vivo Diethazine Studies
Disclaimer: Limited direct in vivo dosage data for Diethazine is available in the public domain. The following information is substantially based on data from its close structural and functional analogue, Ethopropazine , another phenothiazine derivative. Researchers should use this information as a starting point and conduct dose-finding studies to determine the optimal dosage for their specific animal model and experimental design.
Introduction
This compound is a phenothiazine derivative with anticholinergic and antihistaminic properties. It has been investigated for its potential therapeutic effects in various conditions, including Parkinson's disease and as an anti-allergy agent. Accurate dosage calculation is critical for the successful execution of in vivo studies to ensure both the efficacy and welfare of the animal subjects. These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and relevant signaling pathways for in vivo studies involving this compound and related compounds.
Data Presentation: Dosage Information for Ethopropazine (as a surrogate for this compound)
Due to the scarcity of specific in vivo dosage data for this compound, the following table summarizes dosages used in studies with Ethopropazine in rats. This data can serve as a valuable reference for initiating dose-ranging studies for this compound.
| Animal Model | Drug | Dosage | Route of Administration | Frequency | Observed Effects/Pharmacokinetic Parameters |
| Sprague-Dawley Rat | Ethopropazine HCl | 5 mg/kg | Intravenous (IV) | Single dose | Slow elimination, high volume of distribution. |
| Sprague-Dawley Rat | Ethopropazine HCl | 10 mg/kg | Intravenous (IV) | Single dose | Non-linear pharmacokinetics observed compared to the 5 mg/kg dose; increased clearance and volume of distribution. Highest uptake in brain tissue, followed by heart and plasma.[1][2] |
| Sprague-Dawley Rat | Ethopropazine HCl | 50 mg/kg | Oral (PO) | Single dose | Poor oral bioavailability (<2.7%) due to extensive first-pass metabolism.[1] |
Experimental Protocols
Dose Preparation
Materials:
-
This compound hydrochloride (or Ethopropazine hydrochloride) powder
-
Vehicle (e.g., sterile saline, water:propylene glycol:ethanol mixture)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
pH meter
Protocol:
-
Calculate the required amount of this compound HCl based on the desired dose (mg/kg) and the weight of the animal.
-
Weigh the calculated amount of the compound using an analytical balance.
-
Dissolve the powder in a suitable vehicle. For intravenous administration of Ethopropazine, a vehicle of water:propylene glycol:ethanol (60:30:10%) has been used.[1] For oral administration, sterile saline or water can be considered.
-
Ensure complete dissolution by vortexing the solution.
-
Adjust the pH of the solution to a physiologically compatible range (typically pH 6-7.5) if necessary.
-
Sterile-filter the solution if it is intended for parenteral administration.
Animal Handling and Administration
General Guidelines:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animals should be acclimatized to the facility for at least one week before the experiment.
-
The choice of animal model, age, and sex should be appropriate for the research question.
Routes of Administration:
-
Intravenous (IV) Injection:
-
Anesthetize the animal (e.g., with isoflurane).
-
For rats, the lateral tail vein is a common site for IV injection.
-
Warm the tail to dilate the veins.
-
Insert a sterile needle (e.g., 27-30 gauge) into the vein.
-
Slowly inject the calculated volume of the drug solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Oral (PO) Gavage:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the drug solution slowly.
-
Gently remove the gavage needle.
-
Toxicity Studies (Dose-Finding)
For novel compounds or when dosage information is unavailable, conducting a preliminary dose-finding study is crucial to determine the maximum tolerated dose (MTD) and potential toxic effects.
Acute Toxicity Study (Example Protocol):
-
Use a small number of animals (e.g., 3-5 per group).
-
Administer single, escalating doses of this compound to different groups of animals.
-
A control group should receive the vehicle only.
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 24 hours and up to 14 days.
-
Record body weight changes, food and water intake, and any behavioral or physiological abnormalities.
-
At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
-
The results will help establish a safe dose range for subsequent efficacy studies.
Mandatory Visualization
Signaling Pathway Diagram
This compound, as a phenothiazine, is known to interact with multiple neurotransmitter systems, primarily exhibiting anticholinergic and antidopaminergic effects. The following diagram illustrates a simplified representation of the dopamine D2 receptor signaling pathway, a common target for phenothiazines.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General Workflow for an In Vivo this compound Study.
References
Application of Diethazine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine hydrochloride is a phenothiazine derivative that has been utilized in neuroscience research primarily for its potent anticholinergic and antihistaminic properties. Historically explored for its therapeutic potential in Parkinson's disease and for its sedative effects, this compound continues to be a valuable pharmacological tool for investigating the roles of cholinergic and dopaminergic systems in various neurological and psychiatric models. Its mechanism of action primarily involves the blockade of muscarinic acetylcholine receptors, which contributes to its effects on motor control and cognitive processes. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols and quantitative data to guide study design and execution.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in preclinical neuroscience research.
| Parameter | Value | Species | Model | Reference |
| Anticholinergic Potency | ||||
| Muscarinic Receptor Binding (IC50) | Data not available in literature | |||
| Behavioral Effects | ||||
| Catalepsy Induction (ED50) | Data not available in literature | Mouse | Haloperidol-induced catalepsy | |
| Rotational Behavior | Dose-dependent effects observed | Rat | 6-OHDA lesion model of Parkinson's | |
| Pharmacokinetics | ||||
| Bioavailability (Oral) | Data not available in literature | |||
| Half-life (Plasma) | Data not available in literature | |||
| Brain Penetration | Readily crosses the blood-brain barrier | Various |
Key Applications in Neuroscience Research
-
Modeling Parkinson's Disease and Extrapyramidal Symptoms: this compound's anticholinergic properties make it a useful tool for studying the pathophysiology of Parkinson's disease, where a dopamine-acetylcholine imbalance is a key feature. It can be used to investigate the therapeutic effects of novel anti-parkinsonian drugs or to induce and study motor side effects associated with antipsychotic medications.
-
Investigating Cholinergic Modulation of Cognition: The central cholinergic system is crucial for learning and memory. This compound can be employed as a pharmacological tool to induce a transient cholinergic deficit, allowing researchers to study the impact on cognitive tasks and to screen for potential cognitive-enhancing compounds.
-
Studying Sedation and Arousal Mechanisms: As a phenothiazine with antihistaminic activity, this compound can be used to explore the neural circuits and receptor systems involved in sedation and the regulation of wakefulness.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for In Vivo Administration
Objective: To prepare a sterile solution of this compound hydrochloride for parenteral administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
0.22 µm syringe filters
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH and HCl, if necessary)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound hydrochloride needed based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound hydrochloride powder.
-
Dissolution: In a sterile vial, add the weighed this compound hydrochloride powder to the appropriate volume of sterile saline.
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 6.5-7.5) using sterile, dilute NaOH or HCl. This can help minimize irritation at the injection site.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
Storage: Store the prepared solution at 4°C and protected from light. It is recommended to use the solution within a few days of preparation to ensure stability. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred.
Protocol 2: Assessment of Anticholinergic-Induced Motor Deficits (Catalepsy Test) in Mice
Objective: To evaluate the cataleptic effects of this compound, often in conjunction with a dopamine antagonist like haloperidol, as a model of parkinsonian rigidity.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound hydrochloride solution (prepared as in Protocol 1)
-
Haloperidol solution (e.g., 1 mg/kg, i.p.)
-
Vehicle control (sterile saline)
-
Horizontal bar apparatus (a metal bar approximately 0.5 cm in diameter, raised 3-5 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimatization: Allow the mice to acclimate to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Administer this compound hydrochloride at the desired doses (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.).
-
Administer the vehicle control to a separate group of animals.
-
If investigating the interaction with the dopaminergic system, administer haloperidol (e.g., 1 mg/kg, i.p.) 30 minutes prior to the administration of this compound or vehicle.
-
-
Catalepsy Assessment:
-
At various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the mouse remains in this unnatural posture. The endpoint is reached when the mouse removes both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set to avoid causing undue stress to the animals. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Compare the catalepsy scores between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 3: Evaluation of this compound in a Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)
Objective: To assess the effects of this compound on motor asymmetry in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Microsyringe pump
-
This compound hydrochloride solution (prepared as in Protocol 1)
-
Apomorphine hydrochloride solution (for inducing rotational behavior)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
Procedure:
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of sterile saline containing 0.02% ascorbic acid).
-
Perform a craniotomy over the target brain region (e.g., the medial forebrain bundle or the striatum).
-
Slowly infuse the 6-OHDA solution into the target site using a microsyringe pump.
-
Allow the needle to remain in place for a few minutes post-infusion to prevent backflow.
-
Suture the incision and allow the animal to recover for at least 2-3 weeks.
-
-
Confirmation of Lesion:
-
Administer a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) and observe for contralateral rotations (away from the lesioned side). A significant number of rotations (e.g., >7 full rotations per minute) confirms a successful lesion.
-
-
This compound Treatment and Behavioral Testing:
-
Following a washout period after apomorphine, administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to the lesioned rats.
-
30 minutes after this compound administration, challenge the rats with apomorphine again.
-
Place the rats in the automated rotometer bowls and record the number of full contralateral and ipsilateral rotations over a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the net rotational score (contralateral - ipsilateral rotations).
-
Compare the net rotational scores between the vehicle- and this compound-treated groups using appropriate statistical analyses (e.g., t-test or ANOVA). A reduction in apomorphine-induced rotations would suggest a potential therapeutic effect of this compound.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in a Striatal Neuron
Application Notes and Protocols: Diethazine as a Research Tool for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative that has historically been used as an antiparkinsonian agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors. This property makes it a valuable pharmacological tool for studying the role of the cholinergic system in the pathophysiology of Parkinson's disease (PD) and for investigating the interplay between the cholinergic and dopaminergic systems, which is crucial in the regulation of motor control. These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo models of Parkinson's disease.
Mechanism of Action
This compound hydrochloride acts as a muscarinic acetylcholine receptor antagonist[1]. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum. By blocking muscarinic receptors, this compound can help to rebalance the disrupted cholinergic-dopaminergic signaling, thereby alleviating some of the motor symptoms of the disease. Its specific affinities for the M1 and M4 muscarinic receptor subtypes make it a subject of interest for dissecting the roles of these individual receptors in the basal ganglia circuitry.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (nM) |
| M₁ | Data not available in search results |
| M₂ | Data not available in search results |
| M₃ | Data not available in search results |
| M₄ | Data not available in search results |
| M₅ | Data not available in search results |
Note: Specific Kᵢ values for this compound at individual muscarinic receptor subtypes were not available in the provided search results. Researchers should consult specialized databases or conduct binding assays to determine these values.
Experimental Protocols
In Vitro Neuroprotection Assay Using 6-OHDA-Treated SH-SY5Y Cells
This protocol is designed to assess the potential neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and pre-treat the cells with the this compound solutions for 2 hours. Include a vehicle control (serum-free DMEM without this compound).
-
6-OHDA Treatment: Prepare a fresh solution of 6-OHDA in serum-free DMEM. The final concentration of 6-OHDA to induce toxicity should be determined empirically, but a common starting range is 50-200 µM.[2][3] After the 2-hour pre-treatment with this compound, add the 6-OHDA solution to the wells (except for the control wells, which receive only serum-free DMEM).
-
Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Assay for Cell Viability:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells). Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
Expected Outcome: This experiment will determine the concentration range at which this compound can protect SH-SY5Y cells from 6-OHDA-induced cell death.
Workflow for assessing this compound's neuroprotective effects in SH-SY5Y cells.
In Vivo Assessment of Motor Function in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the use of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model to evaluate its effects on motor function.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Apparatus for locomotor activity assessment (e.g., open field arena)
Protocol:
-
Animal Handling and Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment. Handle the mice daily to reduce stress.
-
MPTP Administration:
-
Dissolve MPTP hydrochloride in saline. A common regimen is to administer four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals.[4]
-
Administer saline to the control group.
-
Safety Precaution: MPTP is a neurotoxin. Handle with appropriate personal protective equipment (PPE) and follow institutional safety guidelines.
-
-
This compound Treatment:
-
Seven days after MPTP administration, begin the this compound treatment.
-
Dissolve this compound hydrochloride in saline. The optimal dose should be determined through a dose-response study, but a starting point could be in the range of 5-20 mg/kg, administered i.p. once daily.
-
Treat a cohort of MPTP-lesioned mice with saline as a control.
-
-
Behavioral Assessment (Locomotor Activity):
-
Conduct locomotor activity tests 30 minutes after this compound or saline administration.
-
Place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for a defined period (e.g., 30 minutes) using an automated tracking system.
-
Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.[5][6]
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated MPTP group, the saline-treated MPTP group, and the saline-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: This experiment will reveal if this compound treatment can ameliorate the motor deficits (hypolocomotion) induced by MPTP in mice.
Workflow for in vivo assessment of this compound on motor function in MPTP mice.
In Vitro Alpha-Synuclein Aggregation Assay
This protocol utilizes the Thioflavin T (ThT) fluorescence assay to investigate the effect of this compound on the aggregation kinetics of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
Materials:
-
Recombinant human alpha-synuclein monomer
-
This compound hydrochloride
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of alpha-synuclein monomer in PBS. The final concentration in the assay is typically 50-100 µM.
-
Prepare a stock solution of ThT in PBS (e.g., 1 mM). The final concentration in the assay is typically 10-25 µM.
-
Prepare a range of concentrations of this compound in PBS.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the alpha-synuclein monomer, ThT, and the desired concentration of this compound. Include control wells with alpha-synuclein and ThT but without this compound.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a fluorescence microplate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine the lag time (nucleation phase) and the maximum fluorescence intensity (amount of fibril formation).[8]
-
Compare the aggregation kinetics in the presence and absence of this compound.
-
Expected Outcome: This assay will determine if this compound can inhibit or modify the aggregation of alpha-synuclein in vitro.
Workflow for the Thioflavin T assay to study alpha-synuclein aggregation.
Signaling Pathways and Logical Relationships
This compound's role in the cholinergic-dopaminergic imbalance in Parkinson's disease.
Conclusion
This compound serves as a useful pharmacological tool to probe the function of the cholinergic system in the context of Parkinson's disease. The protocols outlined above provide a framework for investigating its neuroprotective potential, its effects on motor behavior, and its ability to modulate alpha-synuclein aggregation. Further research, particularly in defining its specific muscarinic receptor subtype affinities, will enhance its utility in dissecting the complex neurobiology of Parkinson's disease.
References
- 1. KEGG DRUG: this compound hydrochloride [kegg.jp]
- 2. Protective effect of hydrogen sulphide against 6-OHDA-induced cell injury in SH-SY5Y cells involves PKC/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subsecond Analysis of Locomotor Activity in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
Diethazine: Application Notes and Protocols for Use as a Control Compound in Pharmacological Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative that has historically been used as an antiparkinsonian and antihistaminic agent. Its chemical structure and pharmacological profile make it a valuable tool in various experimental settings, particularly as a control compound. As a member of the phenothiazine class, this compound shares a common tricyclic structure with numerous antipsychotic and antihistaminic drugs. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.
These application notes provide a comprehensive overview of this compound's pharmacological profile and detail its use as a control compound in receptor binding assays and functional studies. The information is intended to guide researchers in the appropriate application of this compound for validating experimental systems and interpreting data.
Pharmacological Profile of this compound
Key Pharmacological Actions:
-
Muscarinic Receptor Antagonism: this compound is a known antagonist of muscarinic acetylcholine receptors. This property is central to its use as a control in studies investigating novel muscarinic agonists or antagonists.
-
Dopamine Receptor Affinity: As a phenothiazine, this compound is expected to have some affinity for dopamine receptors, although likely with a different profile compared to phenothiazine antipsychotics. This makes it a useful comparator in studies targeting the dopaminergic system.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and structurally related phenothiazine compounds for various neurotransmitter receptors. The data for ethopropazine and promethazine can be used to infer the likely binding profile of this compound in the absence of direct binding studies.
Table 1: Receptor Binding Affinities (Ki in nM) of this compound and Related Phenothiazines
| Receptor Subtype | This compound (Predicted) | Ethopropazine | Promethazine |
| Muscarinic Receptors | |||
| M1 | Moderate to High | High | 23 |
| M2 | Moderate to High | Moderate | 140 |
| M3 | Moderate to High | Moderate | 68 |
| M4 | Moderate to High | Low | 110 |
| M5 | Moderate to High | - | - |
| Dopamine Receptors | |||
| D1 | Low to Moderate | Low | 230 |
| D2 | Low to Moderate | Low | 18 |
| D3 | Low to Moderate | - | 5.8 |
| D4 | Low to Moderate | - | 13 |
| D5 | Low to Moderate | - | - |
| Histamine Receptors | |||
| H1 | High | - | 0.1 |
Data for Ethopropazine and Promethazine are compiled from publicly available pharmacological databases and scientific literature. The profile for this compound is predicted based on structural similarity and known pharmacological effects.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be employed as a control compound.
Muscarinic Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, using this compound as a control antagonist.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3).
Materials:
-
Membrane preparations from cells expressing the desired human muscarinic receptor subtype.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
This compound hydrochloride (control compound).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and this compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of a known muscarinic antagonist like atropine (10 µM, for non-specific binding).
-
25 µL of the test compound or this compound at various concentrations.
-
50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd for the receptor subtype.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound or this compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Receptor Binding Assay (Competitive Inhibition)
This protocol is similar to the muscarinic receptor binding assay but is adapted for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D2).
Materials:
-
Membrane preparations from cells expressing the desired human dopamine receptor subtype.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride for D2-like receptors, or [³H]-SCH23390 for D1-like receptors.
-
This compound hydrochloride (control compound).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure: Follow the same steps as for the Muscarinic Receptor Binding Assay, substituting the dopamine receptor-specific materials. The incubation time may need to be optimized (typically 60-120 minutes at room temperature).
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathways for G-protein coupled receptors that are targeted by this compound.
Caption: GPCR signaling pathways antagonized by this compound.
Experimental Workflow
The diagram below outlines the general workflow for a competitive receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a valuable control compound in pharmacological research due to its established activity as a muscarinic antagonist and its structural relationship to other psychoactive phenothiazines. By using this compound as a reference standard in receptor binding and functional assays, researchers can effectively validate their experimental models and gain a clearer understanding of the pharmacological properties of novel chemical entities. The protocols and data presented in these application notes are intended to facilitate the rational and effective use of this compound in a laboratory setting.
Application Notes and Protocols for Administering Diethazine to Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Diethazine to mice and rats for research purposes. The information compiled herein is based on established toxicological data and general guidelines for rodent drug administration. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
Drug Information and Properties
This compound, a phenothiazine derivative, has been historically investigated for its anticholinergic and potential neuroleptic properties. It is crucial to understand its basic characteristics for proper handling and administration.
-
Chemical Name: 10-(2-diethylaminoethyl)phenothiazine
-
Molecular Formula: C₁₈H₂₂N₂S
-
Molecular Weight: 298.45 g/mol
-
Solubility: this compound hydrochloride is soluble in water and DMSO.[1] The hydrochloride salt form enhances aqueous solubility compared to the free base.[1]
-
Storage: Store this compound hydrochloride in a dry, dark place at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mice and rats. This information is critical for dose selection and ensuring animal welfare.
Table 1: Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 | Toxic Effects Reported | Reference |
| Mouse | Oral | 450 mg/kg | Behavioral - tremor, Behavioral - rigidity (including catalepsy) | [3] |
| Mouse | Intraperitoneal | 225 mg/kg | Details of toxic effects not reported other than lethal dose value | [3] |
| Mouse | Subcutaneous | 450 mg/kg | Details of toxic effects not reported other than lethal dose value | [3] |
| Rat | Intravenous | 28.5 mg/kg (28500 µg/kg) | Details of toxic effects not reported other than lethal dose value | [3] |
Note: Researchers should use doses significantly lower than the LD50 values for non-lethal studies. It is recommended to start with a fraction of the LD50 and perform dose-response studies to determine the optimal dose for the desired effect.
Experimental Protocols
The following are detailed protocols for common routes of this compound administration in mice and rats. These protocols are based on general guidelines for rodent drug administration and should be adapted to specific experimental designs.
Preparation of this compound Solution for Injection
Materials:
-
This compound hydrochloride powder
-
Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS), or a solution containing DMSO and/or other solubilizing agents like PEG300 and Tween 80 for less soluble forms)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Weigh the this compound hydrochloride powder accurately in a sterile environment.
-
Dissolve the powder in the chosen sterile vehicle. For aqueous solutions, sterile saline or PBS can be used.[1] For compounds with lower solubility, a co-solvent system may be necessary. A common formulation for in vivo studies is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[4]
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent infection.
-
Store the prepared solution appropriately. Aqueous solutions should be stored at 4°C for short-term use. For longer-term storage, consult the stability information for this compound in the specific vehicle.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic drug administration in rodents, allowing for relatively rapid absorption.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Procedure:
-
Restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or a restraint device may be necessary.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Materials:
-
Prepared this compound solution
-
Sterile gavage needles (flexible or rigid with a ball-tip) of appropriate size (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes
Procedure:
-
Restrain the animal securely to prevent movement of the head.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If there is any resistance, do not force the needle. Withdraw and try again.
-
Administer the this compound solution slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower absorption rate compared to IP or IV routes.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Procedure:
-
Restrain the animal.
-
Lift the loose skin over the back of the neck or flank to form a tent.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
Return the animal to its cage and monitor.
Intravenous (IV) Injection
Intravenous injection provides the most rapid onset of action. The lateral tail vein is the most common site in both mice and rats.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device for the animal
Procedure:
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraint device to secure it and expose the tail.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein. A flash of blood in the needle hub indicates successful entry.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor closely.
Visualizations
The following diagrams illustrate the general experimental workflow and the hypothesized signaling pathways of this compound based on its known pharmacological class.
Caption: General experimental workflow for studying this compound in rodents.
Caption: Hypothesized anticholinergic mechanism of this compound.
Caption: Hypothesized dopaminergic mechanism of this compound.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethazine in the Study of Cholinergic and Histaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethazine is a phenothiazine derivative that has historically been used in the management of Parkinsonism, a condition linked to cholinergic system dysfunction.[1] As a member of the phenothiazine class, which includes well-known drugs like chlorpromazine and promethazine, this compound exhibits a complex pharmacological profile.[2][3] Notably, it possesses both anticholinergic and antihistaminic properties, making it a compound of interest for researchers studying the interplay between the cholinergic and histaminergic systems.[4][5]
These application notes provide a summary of the known activities of this compound and related phenothiazines on cholinergic and histaminergic receptors. Due to a scarcity of publicly available binding affinity data specifically for this compound, this document includes comparative data for structurally similar phenothiazines to provide a frame of reference for researchers. Detailed protocols for key in vitro and ex vivo experiments are also provided to facilitate the investigation of this compound's pharmacological profile.
Data Presentation: Receptor Binding Affinities
Table 1: Comparative Antimuscarinic Affinities of Phenothiazine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Promethazine | Muscarinic (non-selective) | 16 | Rat brain | [6] |
| Chlorpromazine | Muscarinic (non-selective) | 10 | Rat brain | [6] |
| Fluphenazine | Muscarinic (non-selective) | 130 | Rat brain | [6] |
| Perphenazine | Muscarinic (non-selective) | 60 | Rat brain | [6] |
| Levomepromazine | Muscarinic (non-selective) | 2.5 | Rat brain | [6] |
Table 2: Comparative Antihistaminic Affinities of Phenothiazine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Promethazine | H1 | 0.7 | Rat brain | [6] |
| Chlorpromazine | H1 | 1.0 | Rat brain | [6] |
| Fluphenazine | H1 | 20 | Rat brain | [6] |
| Perphenazine | H1 | 2.0 | Rat brain | [6] |
| Levomepromazine | H1 | 0.1 | Rat brain | [6] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to characterize the activity of this compound at cholinergic and histaminergic receptors.
Protocol 1: Radioligand Binding Assay for Muscarinic and Histaminic Receptors
This protocol allows for the determination of the binding affinity (Ki) of this compound for specific receptor subtypes.
Materials:
-
Cell lines expressing a single human muscarinic (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5) or histaminergic (e.g., HEK293 cells expressing H1, H2, H3, or H4) receptor subtype.
-
Radioligands:
-
For Muscarinic Receptors: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
For H1 Receptors: [3H]-pyrilamine or [3H]-mepyramine.
-
For H2 Receptors: [3H]-tiotidine.
-
For H3 Receptors: [3H]-Nα-methylhistamine.
-
For H4 Receptors: [3H]-histamine.
-
-
This compound hydrochloride.
-
Non-specific binding competitor (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Radioligand and assay buffer.
-
Non-specific Binding wells: Radioligand and a high concentration of the non-specific binding competitor.
-
Competition wells: Radioligand and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Isolated Tissue Bath Assay for Functional Antagonism
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum (for M3 muscarinic and H1 histamine receptors).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Agonists: Acetylcholine (for muscarinic receptors), Histamine (for histamine receptors).
-
This compound hydrochloride.
-
Isolated tissue bath system with isometric force transducers.
-
Carbogen gas (95% O2 / 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and cut it into segments of approximately 2 cm.
-
Mounting: Suspend each ileum segment in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (acetylcholine or histamine) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot.
Mandatory Visualizations
Here are the diagrams for signaling pathways and experimental workflows as requested.
Caption: Cholinergic signaling pathway and the antagonistic action of this compound.
Caption: H1 Histaminergic signaling and the antagonistic action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for an isolated tissue bath experiment.
Conclusion
This compound presents an interesting pharmacological profile with dual activity on the cholinergic and histaminergic systems. While specific binding data for this compound remains elusive, the provided comparative data for related phenothiazines and the detailed experimental protocols offer a solid foundation for researchers to characterize its properties. The elucidation of this compound's precise receptor subtype affinities and functional activities will contribute to a better understanding of its therapeutic potential and its utility as a pharmacological tool in neuroscience research.
References
- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The psychopharmacology of phenothiazine compounds: a comparative study of the effects of chlorpromazine, promethazine, trifluoperazine and perphenazine in normal males. I. Introduction, aims and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro and In Vivo Experimental Design with Diethazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro and in vivo experimental design for the phenothiazine derivative, Diethazine. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate research and development.
In Vitro Applications
This compound is a compound of interest for its potential interactions with key neurological targets. The following sections detail in vitro assays to characterize its activity.
Quantitative Data Summary
A summary of available in vitro data for this compound is presented below. It is important to note that specific values can vary depending on the experimental conditions.
| Parameter | Target | Species | Value | Reference |
| IC50 | Acetylcholinesterase | Not Specified | Data not available | |
| Ki | Dopamine D2 Receptor | Not Specified | Data not available | |
| pA2 | Muscarinic Receptors | Not Specified | Data not available | [1] |
This table will be populated as more specific quantitative data for this compound is identified in scientific literature.
Experimental Protocols
This protocol is designed to determine the inhibitory potential of this compound on acetylcholinesterase activity using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound hydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of different concentrations of this compound (e.g., ranging from 1 nM to 100 µM) to the test wells.
-
Add 20 µL of buffer to the control wells (no inhibitor).
-
Add 20 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol or Spiperone)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-HCl with physiological salts)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of the unlabeled ligand.
-
-
Incubation:
-
Incubate the mixture at room temperature or 37°C for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Applications
In vivo studies are crucial to understand the physiological and behavioral effects of this compound.
Quantitative Data Summary
The following table summarizes available acute toxicity data for this compound, which can be used to guide dose selection in preclinical studies.
| Route | Species | LD50 | Reference |
| Oral | Mouse | 450 mg/kg | [2][3] |
| Intravenous | Rat | 28.5 mg/kg (28500 µg/kg) | [2][3] |
| Intraperitoneal | Mouse | 225 mg/kg | [2][3] |
| Subcutaneous | Mouse | 450 mg/kg | [2][3] |
Researchers should always perform dose-ranging studies to determine the optimal and safe dose for their specific experimental model and endpoints.
Experimental Protocols
The CAR test is a classical behavioral paradigm to assess antipsychotic-like activity.[4]
Apparatus:
-
A two-compartment shuttle box with a connecting doorway.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (e.g., a grid floor capable of delivering a mild electric footshock).
Procedure:
-
Acquisition Phase (Training):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA footshock) for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment (an escape response).
-
Repeat trials with an inter-trial interval (e.g., 30-60 seconds) for a set number of trials or until a learning criterion is met (e.g., >80% avoidance responses).
-
-
Testing Phase:
-
Administer this compound or vehicle to the trained animals at various doses and time points before the test session.
-
Place the animal in the shuttle box and run a session of trials as in the acquisition phase.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Compare the number of avoidance responses in the this compound-treated groups to the vehicle-treated group.
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
This test is used to assess the potential of a drug to induce extrapyramidal side effects, specifically catalepsy.[5][6]
Apparatus:
-
A horizontal bar (e.g., 0.9 cm in diameter) raised to a specific height (e.g., 9 cm) above a flat surface.
Procedure:
-
Drug Administration:
-
Administer this compound or a reference compound (e.g., haloperidol) or vehicle to the animals (typically rats).
-
-
Testing:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the rat onto the horizontal bar.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
-
Data Analysis:
-
Compare the mean descent latency of the this compound-treated groups to the vehicle group.
-
A significant increase in the descent latency indicates a cataleptic effect.
-
Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
This compound is a phenothiazine, a class of compounds known to interact with dopamine receptors. The following diagram illustrates the general signaling cascade of the dopamine D2 receptor, a primary target for many antipsychotic drugs.
Acetylcholinesterase Inhibition Workflow
The following diagram outlines the workflow for an in vitro acetylcholinesterase inhibition assay.
In Vivo Behavioral Testing Workflow
This diagram provides a general workflow for conducting in vivo behavioral experiments with this compound.
References
- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-DL0875000-Chemical Toxicity Database [drugfuture.com]
- 3. This compound | CAS#:60-91-3 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. KEGG DRUG: this compound hydrochloride [kegg.jp]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Diethazine Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Diethazine in experimental settings.
Troubleshooting Guides
Unexpected experimental results when using this compound may be indicative of off-target effects. This section provides guidance on identifying potential off-target interactions and suggests mitigation strategies.
Table 1: Troubleshooting Unexpected Experimental Outcomes with this compound
| Observed Experimental Issue | Potential Off-Target Interaction | Affected Receptor/Pathway | Proposed Mitigation Strategies |
| Unexpected changes in cell signaling pathways related to cAMP levels, or observation of antipsychotic-like effects in behavioral models. | Dopaminergic receptor antagonism. | Dopamine Receptors (e.g., D1, D2, D3) | - Perform a competitive binding assay with known dopamine receptor ligands to confirm interaction.- Use a more selective muscarinic antagonist as a control.- Titrate this compound to the lowest effective concentration for the on-target effect. |
| Unforeseen anxiolytic, antidepressant, or anti-aggressive effects in behavioral studies. Alterations in signaling cascades involving Gq/11 or Gi/o proteins. | Serotonergic receptor modulation. | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | - Conduct radioligand binding assays with selective serotonin receptor ligands.- Employ cell lines with known serotonin receptor expression profiles to dissect the effect.- Compare results with a more specific M1 antagonist. |
| Sedation in animal models, or anti-inflammatory effects not attributable to the primary mechanism of action. | Histamine receptor antagonism. | Histamine H1 Receptor | - Confirm H1 receptor binding through a competitive binding assay.- Use a known H1 antagonist as a positive control for the observed phenotype.- If sedation is undesirable, consider alternative compounds. |
| Changes in blood pressure, heart rate, or smooth muscle contraction in tissue bath experiments. | Adrenergic receptor blockade. | Alpha-Adrenergic Receptors | - Perform functional assays on isolated tissues known to express specific adrenergic receptor subtypes.- Use selective adrenergic antagonists to block the observed off-target effect.- Lower the concentration of this compound to a range where adrenergic effects are minimized. |
| Broad cellular toxicity or apoptosis at concentrations where on-target effects are expected. | Polypharmacology or non-specific cytotoxicity. | Multiple pathways | - Perform a dose-response curve for cytotoxicity in the experimental cell line.- Conduct a cell thermal shift assay (CETSA) to confirm on-target engagement at non-toxic concentrations.- Use a structurally unrelated muscarinic antagonist to see if the toxicity is recapitulated. |
Quantitative Data on this compound and Related Phenothiazines
Table 2: On-Target Classification of this compound and Off-Target Affinities of Related Phenothiazines
| Target Receptor | Compound | Affinity (Ki, nM) | Receptor Subtype | Classification |
| Muscarinic Acetylcholine Receptor | This compound | - | M1 (putative) | On-Target (Antagonist) [1] |
| Dopamine Receptors | Chlorpromazine | 7.2 | D2 | Off-Target[2] |
| Chlorpromazine | 6.9 | D3 | Off-Target[2] | |
| Chlorpromazine | 32.4 | D4 | Off-Target[2] | |
| Serotonin Receptors | Chlorpromazine | - | 5-HT2A | Off-Target[3] |
| Histamine Receptors | Chlorpromazine | 4.25 | H1 | Off-Target[2] |
| Chlorpromazine | 174 | H2 | Off-Target[2] | |
| Adrenergic Receptors | Chlorpromazine | - | α1 | Off-Target[2] |
Note: Data for Chlorpromazine is provided as a representative example of a phenothiazine. The off-target profile of this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is classified as an antiparkinsonian agent and a muscarinic acetylcholine receptor antagonist.[1] Its on-target effects are therefore primarily mediated through the blockade of muscarinic acetylcholine receptors, likely with a preference for the M1 subtype given its therapeutic indication.
Q2: At what concentration should I be concerned about off-target effects of this compound?
A2: The concentration at which off-target effects become significant depends on the specific off-target and the experimental system. As a general guideline, if the concentration of this compound used is significantly higher than the Kd or EC50 for its on-target receptor, the likelihood of engaging off-target receptors increases. Based on data from related phenothiazines, off-target interactions with dopamine, histamine, and adrenergic receptors can occur in the nanomolar to micromolar range.[2]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assay?
A3: To distinguish between on- and off-target effects, you can employ several strategies:
-
Use of a more selective antagonist: Compare the effects of this compound with a more selective antagonist for the intended target (e.g., a highly selective M1 antagonist). If the effect is not replicated, it may be an off-target effect of this compound.
-
Rescue experiments: If the observed phenotype is due to on-target activity, it might be reversible by co-administration of an agonist for the target receptor.
-
Knockout/knockdown cell lines: Use cell lines where the intended target has been knocked out or knocked down. If the effect of this compound persists, it is likely an off-target effect.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations (higher potency) than off-target effects.
Q4: Are there any known off-target effects of this compound on ion channels?
A4: While this guide focuses on receptor-mediated off-target effects, it is important to note that many drugs, including phenothiazines, can have effects on ion channels. If you observe unexpected changes in cellular electrophysiology, membrane potential, or ion flux, it is recommended to investigate potential interactions with common ion channels (e.g., hERG, sodium channels, calcium channels) through dedicated assays.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific on- or off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest (e.g., [3H]-pirenzepine for M1 receptors)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
Scintillation counter
Methodology:
-
Prepare dilutions: Create a series of dilutions of this compound in assay buffer.
-
Plate setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the appropriate concentration of this compound or the non-specific binding control.
-
Add radioligand: Add the radioligand to all wells at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to assess whether this compound induces apoptosis, a potential off-target effect, in a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth and treatment.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-only control.
-
Cell harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Data analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: On-target signaling pathway of this compound at the M1 muscarinic receptor.
Caption: Logical workflow for identifying potential off-target effects.
Caption: Experimental workflow for mitigating confirmed off-target effects.
References
Technical Support Center: Optimizing Diethazine Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Diethazine for various cell-based assays. Below, you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful and reproducible application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential mechanism of action? A1: this compound is a phenothiazine derivative.[1] While extensive cell-based research on this compound is not widely published, compounds in the phenothiazine class are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs). Its mechanism is likely cell-type and context-dependent. Therefore, empirical determination of its effects in your specific experimental system is critical.
Q2: What is a good starting concentration range for this compound in a new cell-based assay? A2: For a new compound like this compound, it is crucial to start with a broad range-finding experiment to determine its approximate potency.[2] A common and recommended approach is to use a wide concentration range, typically from 1 nM to 100 µM, employing 10-fold serial dilutions.[2] This initial screen will help identify a narrower, more effective concentration range for subsequent, detailed dose-response studies.[2]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line? A3: The optimal concentration provides the desired biological effect without inducing significant cell death. This is determined by performing two parallel dose-response experiments: one for the assay-specific endpoint (efficacy) and one for cytotoxicity.[3][4] The ideal concentration will be within the therapeutic window where efficacy is high and cytotoxicity is low. It is crucial to perform cytotoxicity assays, as even if cells appear healthy, a compound can inhibit proliferation, which may be misinterpreted as viability.[5]
Q4: How should I prepare and store this compound for cell culture experiments? A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). It is advisable to prepare fresh dilutions from the stock for each experiment to avoid issues with compound stability in aqueous media.[6] Storing drugs in media, especially if it contains serum, is not recommended as the compound may interact with media components, affecting its stability and half-life.[7] DMSO stock solutions should be stored at -20°C.[6]
Q5: What are potential off-target effects of this compound, and how can I control for them? A5: Off-target effects are common with many drugs and can lead to misinterpretation of data.[8] Given that this compound is a phenothiazine, it may have unintended interactions with other cellular proteins. To distinguish between on-target and off-target effects, consider using a structurally unrelated compound that targets the same pathway to see if it produces the same phenotype.[9] Additionally, analyzing downstream signaling events can help confirm the mechanism of action.[8]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Dilution Strategy | Purpose |
| Range-Finding | 1 nM - 100 µM | 10-fold serial dilutions | To identify the approximate potency and effective range of this compound.[2] |
| Dose-Response | Based on Range-Finding Results | 8-12 point, 2 or 3-fold serial dilutions | To precisely determine the EC50 (potency) and IC50 (cytotoxicity). |
| Cytotoxicity Assay | Same as Dose-Response | Parallel to efficacy assay | To determine the concentration at which this compound becomes toxic to the cells.[6] |
Table 2: Example Cytotoxicity Profile of this compound in HEK293 Cells (MTS Assay after 48h)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) | Observation |
| 0 (Vehicle) | 100 ± 4.5 | Normal cell health |
| 0.1 | 98.2 ± 5.1 | No significant toxicity |
| 1 | 95.5 ± 4.8 | No significant toxicity |
| 10 | 89.1 ± 6.2 | Minor decrease in viability |
| 25 | 70.3 ± 7.5 | Moderate cytotoxicity observed |
| 50 | 45.6 ± 8.1 | Significant cytotoxicity (IC50) |
| 100 | 15.2 ± 3.9 | High cytotoxicity |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Range-Finding Experiment for this compound Efficacy
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.[10]
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform a 10-fold serial dilution of the this compound stock solution in a serum-free medium to create a range of concentrations (e.g., from 1 nM to 100 µM).[2]
-
Cell Treatment: Add a consistent volume of each dilution to the corresponding wells. Include vehicle-only (DMSO) controls, ensuring the final solvent concentration is consistent across all wells (typically ≤ 0.5%).[11]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay to measure the desired biological effect (e.g., reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of this compound concentration to identify the active range.
Protocol 2: Determining this compound Cytotoxicity using an MTS Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the Range-Finding protocol to treat cells with a narrower range of this compound concentrations determined from the initial screen.
-
Incubation: Incubate the plate for the same duration as your efficacy assay (e.g., 48 hours).
-
Add MTS Reagent: Add 20 µL of a combined MTS/PES solution to each well of the 96-well plate.[2]
-
Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C.[2]
-
Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Hypothetical signaling pathway affected by this compound.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in this compound Cell-Based Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding or cell health.[12] - Pipetting errors during compound dilution or addition. - "Edge effects" in the microplate due to evaporation.[12] | - Ensure a single-cell suspension before plating. - Use calibrated pipettes and reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with sterile PBS/media.[12] |
| No observable effect of this compound | - this compound concentration is too low. - Compound has degraded due to improper storage or instability in media.[13] - The chosen cell line does not express the target.[14] - Incubation time is too short. | - Test a higher range of concentrations. - Prepare fresh dilutions from a validated DMSO stock for each experiment. - Confirm target expression in your cell line (e.g., via qPCR or Western Blot). - Perform a time-course experiment to find the optimal incubation time.[14] |
| High cytotoxicity at all tested concentrations | - The effective concentration is much lower than the tested range. - The final solvent (e.g., DMSO) concentration is too high. - The compound is inherently highly toxic to the specific cell line. | - Test a significantly lower concentration range (e.g., pM to nM). - Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). - Consider using a different, less sensitive cell line if appropriate for the study. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.[14] - Inconsistent media, serum, or supplement lots.[10] - Changes in incubator conditions (CO2, temperature).[10] | - Use cells within a consistent, low passage number range and seed them at the same confluency.[10][14] - Record lot numbers for all reagents and test new lots before use.[10] - Regularly monitor and calibrate incubator conditions. |
References
- 1. This compound | C18H22N2S | CID 65535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
Diethazine in Solution: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethazine in solution. Due to the limited availability of stability and degradation data specific to this compound, this guide leverages information from closely related phenothiazine derivatives to provide insights into potential experimental challenges. It is crucial to note that while this compound is a phenothiazine derivative, its stability profile may not be identical to other compounds in this class. Therefore, the information provided should be used as a general guide, and empirical stability studies for this compound are strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: Based on the behavior of phenothiazine derivatives, the stability of this compound in solution is likely influenced by several factors:
-
pH: Phenothiazines can be susceptible to degradation in neutral to alkaline conditions. Acidic conditions may offer greater stability.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in phenothiazine compounds.[1][2][3][4][5] Solutions should be protected from light to minimize this effect.
-
Oxidation: The phenothiazine nucleus is susceptible to oxidation, which can be catalyzed by factors like heat, light, and the presence of metal ions.[6][7][8][9] The primary oxidation product is often the corresponding sulfoxide.[6][9]
-
Temperature: Elevated temperatures can accelerate both thermal and oxidative degradation pathways.[7][10]
-
Solvent: The choice of solvent can impact solubility and stability. While this compound hydrochloride is soluble in water and ethanol, its stability in these and other organic solvents under various conditions should be empirically determined.[11]
Q2: My this compound solution is changing color. What could be the cause?
A2: Color change in a solution of a phenothiazine derivative like this compound often indicates degradation. The formation of colored oxidation products is a common degradation pathway for phenothiazines.[12] Exposure to light and/or air (oxygen) can lead to the formation of colored degradants. It is recommended to prepare fresh solutions and protect them from light and air whenever possible.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution. What could be the source of these peaks?
A3: The appearance of new peaks in an HPLC chromatogram of a this compound solution suggests the presence of degradation products or impurities. To identify the source of these peaks, consider the following:
-
Degradation: The solution may be degrading under the storage or experimental conditions. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample.
-
Impurities: The starting material of this compound may contain impurities. Review the certificate of analysis for the batch of this compound being used.
-
Excipient Interaction: If the this compound is in a formulation, it may be interacting with excipients.
-
Method-Induced Degradation: The analytical method itself (e.g., mobile phase pH, temperature) could be causing on-column degradation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
-
Problem: this compound hydrochloride is precipitating from the solution.
-
Possible Causes & Solutions:
-
Solvent Choice: The solvent may not be appropriate for the desired concentration. Refer to the solubility data table below and consider using a co-solvent system.
-
pH: The pH of the solution may be affecting the solubility of the hydrochloride salt. Ensure the pH is within a range where the salt form is favored. The pH of a 10% aqueous solution of this compound hydrochloride is reported to be between 5.0 and 5.3.[11]
-
Temperature: A decrease in temperature can reduce solubility. If the solution was prepared at an elevated temperature, it might precipitate upon cooling.
-
Common Ion Effect: The presence of other chloride salts in the solution could decrease the solubility of this compound hydrochloride.
-
Issue 2: Rapid Degradation of this compound in Solution
-
Problem: The concentration of this compound in my solution is decreasing rapidly over time.
-
Possible Causes & Solutions:
-
Light Exposure: Phenothiazines are known to be light-sensitive.[2][3][4] Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Oxidative Degradation: The solution may be exposed to oxygen. Consider de-gassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon). The presence of trace metal ions can also catalyze oxidation.[7]
-
pH of the Medium: Phenothiazine derivatives can be unstable at certain pH values.[7] Evaluate the stability of this compound in buffered solutions at different pH levels to determine the optimal pH for your experiments.
-
Elevated Temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[10]
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride and Related Phenothiazines
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | Water | 1 part in ~5 parts | [11] |
| Ethanol | 1 part in ~6 parts | [11] | |
| Chloroform | 1 part in ~5 parts | [11] | |
| Ether | Practically Insoluble | [11] | |
| DMSO | Soluble | [13] | |
| Phenothiazine (Parent Compound) | Water | 0.00051 g/L (20 °C) | [14] |
| Benzene | Soluble | [14] | |
| Ether | Soluble | [14] | |
| Hot Acetic Acid | Soluble | [14] | |
| Ethanol | Slightly Soluble | [14] |
Note: The solubility of phenothiazine derivatives can be significantly influenced by the specific salt form and the presence of functional groups.
Experimental Protocols
General Protocol for a Forced Degradation Study of a Phenothiazine Derivative
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[15]
Objective: To generate potential degradation products of a phenothiazine derivative (e.g., this compound) under various stress conditions.
Materials:
-
Phenothiazine derivative (e.g., this compound hydrochloride)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water, Methanol, Acetonitrile (HPLC grade)
-
pH meter, calibrated
-
Photostability chamber
-
Oven or water bath
-
HPLC system with a suitable detector (e.g., UV/DAD) and column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound and a solution of the compound to dry heat (e.g., 70 °C) for a specified period.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Analyze an unstressed sample as a control.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound hydrochloride | 341-70-8 | >98% [smolecule.com]
- 14. Phenothiazine - Wikipedia [en.wikipedia.org]
- 15. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethazine Administration Protocols for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethazine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative with anticholinergic and antihistaminic properties. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors.[1][2] It also exhibits antagonist activity at dopamine D2 receptors, a characteristic of many phenothiazines.[3][4][5]
Q2: What are the common research applications of this compound in animal models?
This compound has been historically used in the treatment of Parkinsonism.[6] In animal research, it is often used to investigate the roles of cholinergic and dopaminergic systems in various physiological and pathological processes, including motor control and neurodegenerative diseases.[7][8]
Q3: How should this compound hydrochloride be prepared for administration?
This compound hydrochloride is soluble in water and dimethyl sulfoxide (DMSO).[6] For in vivo studies, it is crucial to prepare a sterile and pH-balanced solution. A common approach involves dissolving this compound HCl in sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). If using a co-solvent like DMSO, ensure the final concentration of the organic solvent is low and well-tolerated by the specific animal model and administration route to avoid toxicity.[9]
Q4: What are the recommended storage conditions for this compound hydrochloride solutions?
This compound hydrochloride powder should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[6][10] Prepared solutions should also be protected from light.[11] For sterile applications, it is best to prepare fresh solutions before each experiment or store aliquots at -20°C to minimize freeze-thaw cycles. Stability studies for specific formulations and storage durations are recommended.[12]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects in Animals
-
Problem: Animals exhibit excessive sedation, agitation, or aggression after this compound administration.
-
Possible Causes & Solutions:
-
Dose-dependent effects: Phenothiazines can have dose-dependent effects on behavior.[13] The administered dose may be too high.
-
Solution: Reduce the dosage and perform a dose-response study to determine the optimal dose for your experimental endpoint with minimal side effects.
-
-
Individual and strain variability: There can be significant individual and strain differences in response to phenothiazines.[14]
-
Solution: Use a consistent strain, sex, and age of animals for your studies. If possible, conduct a pilot study with a small number of animals to assess sensitivity.
-
-
Interaction with other compounds: If co-administering other drugs, there may be unforeseen interactions.
-
Solution: Review the pharmacology of all administered compounds and consider potential synergistic or antagonistic effects.
-
-
Issue 2: Inconsistent or Lack of Expected Therapeutic Effect
-
Problem: this compound administration does not produce the anticipated experimental outcome (e.g., no improvement in a Parkinson's disease model).
-
Possible Causes & Solutions:
-
Inadequate Dosage: The dose may be too low to reach therapeutic concentrations in the target tissue.
-
Solution: Increase the dose in a stepwise manner, carefully monitoring for adverse effects. Consult literature for effective dose ranges in similar models.
-
-
Poor Bioavailability: The route of administration may result in low bioavailability. Oral administration of some phenothiazines can have variable absorption.
-
Solution: Consider a different route of administration with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection.[15]
-
-
Incorrect Timing of Administration: The timing of this compound administration relative to the experimental challenge or measurement may not be optimal.
-
Solution: Adjust the timing of administration based on the known or expected pharmacokinetic profile of this compound.
-
-
Issue 3: Injection Site Reactions
-
Problem: Animals develop inflammation, swelling, or necrosis at the injection site.
-
Possible Causes & Solutions:
-
Irritating Formulation: The pH or solvent of the this compound solution may be irritating to the tissues.[14]
-
Solution: Ensure the solution is buffered to a physiological pH (around 7.4). If using a co-solvent, keep its concentration to a minimum. Diluting the drug in a larger volume of sterile saline may also help.[14]
-
-
Improper Injection Technique: Incorrect needle placement or repeated injections in the same location can cause tissue damage.
-
Solution: Ensure personnel are properly trained in the specific injection technique (e.g., IP, SC). Rotate injection sites for repeated dosing.[15]
-
-
Quantitative Data
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 450 |
| Mouse | Intraperitoneal | 225 |
| Mouse | Subcutaneous | 450 |
| Rat | Intravenous | 28.5 |
Data sourced from historical toxicity studies. Researchers should use this as a reference for acute toxicity and not for determining experimental doses.
Table 2: General Pharmacokinetic Parameters of Phenothiazines in Mammals
| Parameter | Value | Species | Notes |
| Urinary Half-life | ~11 hours | Human | For the parent compound phenothiazine.[16] |
| Elimination | Primarily as conjugated metabolites in urine | Mammals | May take several days for near-total elimination.[16] |
Note: Specific pharmacokinetic data for this compound in common laboratory animal models is limited. It is recommended to perform pilot pharmacokinetic studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice for a Parkinson's Disease Model
-
Animal Model: C57BL/6 mice are commonly used in MPTP-induced models of Parkinson's disease.[17]
-
This compound Solution Preparation:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex until the powder is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Dosage: Based on literature for similar phenothiazines in Parkinson's models, a starting dose could be in the range of 1-10 mg/kg. A dose-response study is highly recommended.
-
Administration Procedure:
-
Gently restrain the mouse.
-
Locate the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 15-20 degree angle, aspirating to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.[15]
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration of this compound in Rats for Neuroprotection Studies
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used in neuroprotection studies.
-
This compound Solution Preparation:
-
Follow the same procedure as for IP administration, ensuring sterility and complete dissolution in a suitable vehicle like sterile saline.
-
-
Dosage: Experimental doses for neuroprotection may vary. A pilot study to determine the effective dose range is crucial.
-
Administration Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. The injection volume should generally not exceed 5 mL/kg per site.[15]
-
Gently massage the area to aid in the distribution of the solution.
-
Monitor the animal for injection site reactions and systemic side effects.
-
Signaling Pathway Diagrams
Caption: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.
Caption: this compound antagonizes dopamine D2 receptors, inhibiting the Gi-coupled pathway.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. connect.rtrn.net [connect.rtrn.net]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Buy this compound hydrochloride | 341-70-8 | >98% [smolecule.com]
- 7. conductscience.com [conductscience.com]
- 8. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound HCl | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Diethazine in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at improving the oral bioavailability of Diethazine.
Disclaimer: Specific preclinical pharmacokinetic data for this compound is limited in publicly available literature. Therefore, where necessary, data from structurally related phenothiazine compounds, such as chlorpromazine and prochlorperazine, have been used as a proxy to provide representative examples and guidance. This approach is based on the shared chemical scaffold and expected similarities in physicochemical and biopharmaceutical properties.
Frequently Asked Questions (FAQs)
1. What are the main challenges affecting the oral bioavailability of this compound?
This compound, a phenothiazine derivative, likely faces several challenges that can limit its oral bioavailability:
-
Poor Aqueous Solubility: As a lipophilic, weakly basic compound, this compound's solubility in the neutral pH of the small intestine is expected to be low, which can hinder its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Phenothiazines are known to undergo significant metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation. This presystemic clearance can substantially reduce the amount of active drug that becomes available.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: Many phenothiazine derivatives are substrates of the P-gp efflux transporter, which can actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.
2. What are the initial steps to consider when formulating this compound for oral administration in preclinical models?
The initial approach should focus on simple formulations to understand the intrinsic absorption characteristics of this compound.[4]
-
Solutions: If this compound's solubility allows, a simple aqueous or co-solvent solution is the preferred starting point as it presents the drug in a readily absorbable form.
-
Suspensions: If solubility is a limiting factor, a micronized suspension in a suitable vehicle can be used. Particle size reduction is crucial to maximize the surface area for dissolution.[5]
3. Which preclinical species are suitable for studying the oral bioavailability of this compound?
Rats and mice are commonly used in early preclinical pharmacokinetic studies due to their well-characterized physiology and handling feasibility.[6][7] However, it's important to be aware of species-specific differences in drug metabolism and gastrointestinal physiology, which can affect the translation of results to humans.[6]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to diagnosing and resolving issues of low oral bioavailability observed in your preclinical experiments.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps & Solutions |
| Low and Variable Plasma Concentrations After Oral Dosing | Poor Dissolution | 1. Characterize Physicochemical Properties: Confirm the solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micronization or nanosizing) to increase the surface area for dissolution.[5] 3. Formulation Enhancement: Consider formulating this compound as a solid dispersion in a hydrophilic polymer or as a lipid-based formulation (e.g., SEDDS/SMEDDS) to improve its dissolution rate and solubility in the gut.[8][9] |
| High First-Pass Metabolism | Extensive Hepatic and/or Intestinal Metabolism | 1. In Vitro Metabolism Studies: Use rat or mouse liver microsomes to determine the metabolic stability of this compound. This will provide an indication of its susceptibility to hepatic clearance.[10][11] 2. Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) in a preclinical model to assess the impact on its bioavailability. A significant increase would confirm extensive first-pass metabolism. 3. Prodrug Approach: Consider designing a prodrug of this compound that masks the site of metabolism and is cleaved to the active drug after absorption.[9] |
| Evidence of Poor Absorption Despite Adequate Dissolution | Poor Membrane Permeability / Efflux Transporter Activity | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of efflux transporters like P-gp. 2. Co-administration with P-gp Inhibitors: In your preclinical model, co-administer this compound with a P-gp inhibitor (e.g., verapamil) to see if its plasma concentrations increase. 3. Formulation with Permeation Enhancers: Explore formulations that include permeation enhancers, although their use requires careful consideration of potential toxicity.[12] |
Data Presentation: Representative Pharmacokinetic Parameters of Phenothiazines
The following table summarizes representative pharmacokinetic parameters for chlorpromazine and prochlorperazine in rats and humans, which can be used as a reference for what might be expected for this compound.
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Chlorpromazine | Human | Single Oral | - | - | - | 10 - 69 (average 32) | [2] |
| Prochlorperazine | Human | 50 mg Oral | - | - | - | Low | [13] |
| Prochlorperazine | Human | Buccal | > Oral | - | > Oral | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Rat Liver Microsomes
Objective: To determine the metabolic stability of this compound.
Materials:
-
This compound
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a mixture of rat liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the pre-warmed microsome mixture. The final concentration of this compound should be low (e.g., 1 µM) to be in the linear range of enzyme kinetics.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add this compound (in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add this compound (in HBSS) to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Measure the transport of Lucifer yellow to ensure monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS
Objective: To develop a method for the accurate quantification of this compound in plasma samples from preclinical studies.
Materials:
-
This compound standard
-
Internal standard (IS) (e.g., a structurally similar phenothiazine not present in the study)
-
Rat plasma
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank rat plasma and processing as described above.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Potential barriers to the oral bioavailability of this compound.
Caption: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolism of perazine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. The inhibitory effects in vitro of phenothiazines and other drugs on lipid-peroxidation systems in rat liver microsomes, and their relationship to the liver necrosis produced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Confounding Variables in Diethazine Experiments
Welcome to the technical support center for researchers utilizing Diethazine in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage confounding variables, ensuring the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary pharmacological actions?
This compound is a phenothiazine derivative primarily known for its use in treating parkinsonism and related disorders.[1] Its main mechanism of action is as an antagonist of dopamine D2 receptors.[2][3] Like other phenothiazines, this compound can also interact with other receptors, leading to potential off-target effects. These include blockade of muscarinic acetylcholine receptors (anticholinergic effects) and histamine H1 receptors (antihistaminic and sedative effects).[4] Understanding this polypharmacology is crucial for designing and interpreting experiments.[2]
What are confounding variables and why are they a concern in this compound experiments?
A confounding variable is an external factor that can influence both the independent and dependent variables in an experiment, leading to a spurious association. In this compound research, confounding variables can arise from its on-target and off-target effects. For example, if you are studying the effect of this compound on a specific cognitive task (dependent variable), the sedative effects of the drug (an off-target effect) could independently impair performance, confounding the interpretation of the results.
Troubleshooting Guide: Managing Common Confounding Variables
This section provides practical guidance on identifying and mitigating common confounding variables in this compound experiments.
Issue 1: Unintended behavioral changes due to on-target dopamine D2 receptor blockade.
Blockade of dopamine D2 receptors is the intended therapeutic action of this compound, but it can also lead to extrapyramidal symptoms (EPS), such as catalepsy (a state of immobility and muscular rigidity), which can confound behavioral experiments.[5][6]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine the minimal effective dose of this compound for your primary outcome of interest while minimizing motor side effects.
-
Control Groups: Always include a vehicle-treated control group to establish baseline behavioral performance.
-
Behavioral Monitoring: Carefully observe and quantify any motor deficits in your experimental animals.
Experimental Protocol: Assessing Catalepsy in Rodents (Bar Test)
This protocol is used to quantify the cataleptic effects of this compound, a potential on-target confounding variable in behavioral studies.[7][8][9]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Horizontal bar (0.5 cm diameter) placed 9 cm above a flat surface
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the test animals (e.g., rats or mice) via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time.
-
Perform multiple trials for each animal at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Descent Latency (seconds) ± SEM |
| Vehicle | 0 | 5.2 ± 1.3 |
| This compound | 1 | 25.8 ± 5.1 |
| This compound | 5 | 89.4 ± 12.7 |
| This compound | 10 | 165.2 ± 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Issue 2: Off-target anticholinergic effects interfering with experimental outcomes.
This compound's blockade of muscarinic acetylcholine receptors can lead to a range of anticholinergic side effects, including dry mouth, blurred vision, and cognitive impairment.[4] These effects can significantly confound studies on learning, memory, and other cognitive functions.
Troubleshooting Steps:
-
Use of Control Compounds: Include a control group treated with a specific muscarinic antagonist (e.g., atropine) to mimic the anticholinergic effects and help isolate the dopaminergic effects of this compound.
-
Appropriate Behavioral Paradigms: Select behavioral tasks that are less sensitive to cholinergic disruption if your primary focus is on the dopaminergic effects.
-
In Vitro Validation: Characterize the anticholinergic activity of your this compound batch using an in vitro assay.
Experimental Protocol: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1)
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
This compound hydrochloride at various concentrations
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Data Presentation: Comparative Muscarinic Receptor Binding Affinities
| Compound | Muscarinic Receptor Subtype | Ki (nM) |
| This compound | M1 | Data not readily available |
| Atropine (Control) | M1 | ~1-5 |
| Chlorpromazine | M1 | ~10-30 |
Note: Specific Ki values for this compound are not widely reported in publicly available databases. The values for atropine and chlorpromazine are approximate and can vary between studies.
Issue 3: Sedative effects due to histamine H1 receptor antagonism masking other behavioral outcomes.
This compound's antihistaminic properties can cause sedation, which can be a significant confounding factor in any behavioral experiment that relies on an animal's activity levels, motivation, or arousal.
Troubleshooting Steps:
-
Time-Course Analysis: Assess the time course of sedative effects and conduct your primary behavioral testing during a window when sedation is minimal.
-
Control for General Activity: Use an open-field test or similar assay to measure general locomotor activity and ensure that any observed effects in your primary task are not simply due to sedation.
-
Use of Specific Antagonists: In some cases, co-administration with a non-sedating H1 receptor antagonist that does not cross the blood-brain barrier could be considered, though this adds complexity to the experimental design.
Experimental Protocol: Open-Field Test for Assessing Sedative Effects
This protocol measures spontaneous locomotor activity to assess the sedative effects of this compound.[10]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open-field apparatus (a square arena with video tracking capabilities)
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
Use video tracking software to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Presentation: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM |
| Vehicle | 0 | 3500 ± 250 |
| This compound | 1 | 2800 ± 210 |
| This compound | 5 | 1500 ± 180 |
| This compound | 10 | 800 ± 120 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target and off-target signaling pathways.
Caption: A logical workflow for identifying and managing confounders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalepsy test in rats [protocols.io]
- 10. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Media for Diethazine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell culture experiments.
General Information
What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative. While its primary clinical use has been as an antiparkinsonian and antihistaminic agent, recent research has focused on the anticancer properties of phenothiazines. Structurally similar phenothiazines, such as Thioridazine, have been shown to exert their effects by inhibiting key cell signaling pathways involved in cell growth, proliferation, and survival, notably the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] As a dopamine antagonist, this compound's effects on dopamine receptors in certain cell types might also play a role in its mechanism of action.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Drug Preparation and Stability
Q1: My this compound solution appears to change color and lose effectiveness in my cell culture media. What is happening and how can I prevent this?
A1: Phenothiazines are known to be susceptible to degradation, particularly when exposed to light.[3] This can lead to a loss of potency and the formation of degradation byproducts with altered activity or toxicity.
Troubleshooting:
-
Light Protection: Always prepare and store this compound stock solutions and media containing this compound in light-protected containers (e.g., amber tubes or tubes wrapped in aluminum foil). When incubating cells, shield the culture plates or flasks from light.[3]
-
Fresh Preparation: Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment to ensure consistent potency.[3]
-
Solvent Choice: Dissolve this compound hydrochloride in sterile DMSO or ethanol for stock solutions and store in aliquots at -20°C or -80°C, protected from light.
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: It is highly recommended to perform a stability study in your specific experimental conditions.[3][4]
Experimental Protocol: this compound Stability Assay
| Step | Procedure | Notes |
| 1. Preparation | Spike your complete cell culture medium with this compound to your final experimental concentration. Prepare two sets: one protected from light and one exposed to your typical cell culture light conditions. | Use amber tubes or foil for the light-protected group. |
| 2. Incubation | Place all samples in a 37°C, 5% CO2 incubator. | |
| 3. Sampling | Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). | The 0-hour sample serves as the baseline. |
| 4. Analysis | Analyze the concentration of this compound in each sample using High-Performance Liquid Chromatography (HPLC). | An alternative is to use a UV-Vis spectrophotometer if a standard curve is established. |
| 5. Data Interpretation | Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. | This will give you the degradation rate under your specific conditions. |
Optimizing this compound Concentration
Q3: I'm seeing either no effect or excessive cell death with my this compound treatment. How do I determine the optimal concentration?
A3: The optimal concentration of this compound is highly cell-type dependent. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is crucial.
Experimental Protocol: Determining IC50 using MTT Assay [5][6][7][8][9]
| Step | Procedure | Notes |
| 1. Cell Seeding | Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. | Cell density should be optimized to ensure logarithmic growth throughout the experiment. |
| 2. Drug Dilution | Prepare a serial dilution of this compound in your complete culture medium. A common starting range is 0.1 µM to 100 µM. | Include a vehicle-only control (e.g., DMSO). |
| 3. Treatment | Replace the existing medium with the medium containing the various concentrations of this compound. | |
| 4. Incubation | Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours). | |
| 5. MTT Assay | Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will convert MTT to formazan crystals. | |
| 6. Solubilization | Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. | |
| 7. Absorbance Reading | Measure the absorbance at a wavelength of 570 nm. | |
| 8. Data Analysis | Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value. |
Table 1: Hypothetical IC50 Values of a Phenothiazine (Thioridazine) in Various Cancer Cell Lines (as a proxy for this compound)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | ~15 |
| MCF-7 | Breast Cancer | 48 | ~20 |
| A549 | Lung Cancer | 72 | ~25 |
| SKOV-3 | Ovarian Cancer | 48 | ~10 |
Note: This data is based on published results for the structurally similar phenothiazine, Thioridazine, and should be used as a starting point for your own experiments with this compound.
Media Component Optimization
Q4: Does the serum concentration in my media affect the outcome of my this compound experiments?
A4: Yes, serum components can interact with experimental compounds. Proteins in Fetal Bovine Serum (FBS) can bind to the drug, potentially affecting its bioavailability and stability.[10] Different lots of FBS can also introduce variability.
Troubleshooting:
-
Serum Concentration Optimization: If you observe inconsistent results, consider performing your this compound treatment in reduced-serum (e.g., 1-2% FBS) or serum-free media. However, you must first ensure your cells can tolerate these conditions.
-
Lot-to-Lot Variability: Test new lots of FBS for their effect on your assay before proceeding with large-scale experiments.
-
Chemically Defined Media: For the most consistent results, consider transitioning to a chemically defined, serum-free medium if your cell line is amenable.
Experimental Protocol: Optimizing Serum Concentration
| Step | Procedure | Notes |
| 1. Cell Seeding | Seed cells in multiple plates. | |
| 2. Media Variation | Culture cells in media containing a range of FBS concentrations (e.g., 10%, 5%, 2%, 1%, 0%). | |
| 3. This compound Treatment | Treat cells with a fixed concentration of this compound (e.g., the IC50 determined in 10% FBS). | Include untreated controls for each serum concentration. |
| 4. Viability Assay | Perform a cell viability assay (e.g., MTT) after the desired incubation period. | |
| 5. Analysis | Compare the effect of this compound across the different serum concentrations to identify the optimal condition for your experiment. |
Q5: How do glucose and amino acid concentrations in the media impact this compound treatment?
A5: Glucose and amino acids are crucial for cellular metabolism, and their availability can influence a cell's response to drug treatment.[11] Phenothiazines can affect cellular metabolism, and in turn, the metabolic state of the cell can impact the drug's efficacy.[3][12][13][14]
Troubleshooting:
-
Glucose Levels: Standard media like DMEM come in high-glucose (4.5 g/L) and low-glucose (1 g/L) formulations. The choice can affect cellular metabolism and drug sensitivity.[15][16][17] If you are studying metabolic effects, consider which glucose concentration is more physiologically relevant for your model.
-
Glutamine Dependency: Many cancer cells are "addicted" to glutamine.[3][12][14] Since phenothiazines can induce metabolic stress, the availability of glutamine could be a critical factor in cell survival during treatment.
-
Amino Acid Profile: The overall amino acid composition of the medium can influence various cellular processes and drug responses.[11][18]
Table 2: Common Media Formulations and Key Nutrient Concentrations
| Medium | Glucose (g/L) | Key Amino Acids | Common Use |
| DMEM (Low Glucose) | 1.0 | Higher concentration than MEM | Adherent cells |
| DMEM (High Glucose) | 4.5 | Higher concentration than MEM | Fast-growing, metabolically active cells |
| RPMI-1640 | 2.0 | High concentration of most amino acids | Suspension and semi-adherent cells (e.g., lymphocytes) |
Signaling Pathway Analysis
Q6: I want to confirm that this compound is inhibiting the PI3K/Akt or MAPK/ERK pathway in my cells. How can I do this?
A6: Western blotting is the most common method to assess changes in the phosphorylation status of key proteins in these pathways. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.[11]
Experimental Protocol: Western Blot for p-Akt/Akt and p-ERK/ERK [1][11][18]
| Step | Procedure | Notes |
| 1. Cell Treatment | Treat cells with various concentrations of this compound for a specified time. Include an untreated control. | A time-course experiment may also be informative. |
| 2. Protein Extraction | Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. | |
| 3. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. | |
| 4. SDS-PAGE | Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. | |
| 5. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. | |
| 6. Immunoblotting | Block the membrane and then incubate with primary antibodies against the phosphorylated form of the protein of interest (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204). | |
| 7. Detection | Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate. | |
| 8. Stripping & Re-probing | Strip the membrane and re-probe with antibodies against the total protein (e.g., total Akt, total ERK) and a loading control (e.g., GAPDH or β-actin). | |
| 9. Densitometry | Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. |
Table 3: Expected Changes in Protein Phosphorylation after this compound Treatment
| Pathway | Protein | Expected Change with this compound |
| PI3K/Akt/mTOR | p-Akt (Ser473) / Total Akt | Decrease |
| p-mTOR (Ser2448) / Total mTOR | Decrease | |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | Decrease |
Mandatory Visualizations
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Fetal bovine serum concentration affects delta9 desaturase activity of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 14. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Glucose Media Reduced the Viability and Induced Differential Pro-Inflammatory Cytokines in Human Periodontal Ligament Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Interpreting unexpected results in Diethazine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in experiments involving Diethazine.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are not replicating in my in vivo animal models. What could be the cause?
A1: Discrepancies between in vitro and in vivo results are a common challenge in drug research.[1] Several factors could contribute to this:
-
Metabolism: this compound, like other phenothiazines, is likely metabolized in the liver.[2][3] These metabolic processes can convert this compound into active or inactive metabolites, altering its pharmacological effect.[2][3] An in vitro system using cell lines may not have the same metabolic enzymes present in a whole organism.[4] The metabolites, and not the parent compound, may be responsible for the observed in vivo effects.
-
Bioavailability and Distribution: Following administration in an animal model, this compound must be absorbed, distributed to the target tissue, and cross biological membranes (like the blood-brain barrier). Factors such as plasma protein binding and tissue sequestration can influence the concentration of the drug at the site of action, which may differ significantly from the concentrations used in your in vitro assays.
-
Off-Target Effects: this compound may interact with multiple receptor systems in vivo, leading to a complex physiological response that is not captured in a more simplified in vitro model.[5][6] These off-target effects can sometimes counteract or mask the expected on-target effects.
-
Complex Biological Systems: In vivo environments include the influence of the immune system, endocrine system, and microbiome, none of which are typically present in in vitro setups.[1] These systems can all influence a drug's activity.
Troubleshooting Workflow for In Vitro vs. In Vivo Discrepancies
Caption: Troubleshooting workflow for in vitro vs. in vivo discrepancies.
Q2: I am observing significant anticholinergic effects in my experiment, but I was expecting primarily antihistaminic activity. Is this normal?
A2: Yes, this is a plausible, though potentially unexpected, result. This compound is a phenothiazine derivative, a class of compounds known for having activity at multiple receptors. Many first-generation antihistamines also possess significant anticholinergic (antimuscarinic) properties.[7][8][9][10]
The relative potency of this compound at histamine H1 receptors versus muscarinic acetylcholine receptors will determine the dominant effect. It's possible that in your specific experimental model, the anticholinergic effects are more pronounced.
Relative Anticholinergic Potency of Various Antihistamines (In Vitro)
| Compound | Anticholinergic Potency (pA2 value) |
|---|---|
| Cyproheptadine | 8.2 +/- 0.4 |
| Promethazine | Not specified, but greater than others |
| Desloratadine | Not specified, but greater than others |
| Diphenhydramine | Not specified, but greater than others |
| Pyrilamine | 4.8 +/- 0.4 |
| Fexofenadine | Inactive |
| Cetirizine | Inactive |
Data synthesized from a study on various antihistamines, demonstrating the wide range of anticholinergic activities within this class.[7] this compound's profile is expected to be similar to other phenothiazines like Promethazine.
Q3: My results suggest that this compound is acting as a dopamine receptor antagonist. I thought it was primarily an antihistamine/anticholinergic agent.
A3: This is a critical observation and points to the polypharmacology of phenothiazines. The phenothiazine chemical structure is the backbone for many first-generation antipsychotic drugs that are potent dopamine D2 receptor antagonists.[11][12] Therefore, it is highly likely that this compound exhibits some degree of dopamine receptor blockade.[13][14]
This "off-target" effect can lead to unexpected outcomes, particularly in neuroscience studies.[5] For example, if you are studying this compound for its sedative (antihistaminic) properties, you might also observe effects on motor activity or other dopamine-mediated behaviors.[15]
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: this compound blocking the dopamine D2 receptor, preventing its inhibition of adenylyl cyclase.
Troubleshooting Guides
Issue 1: Higher-than-expected toxicity or cell death in culture.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Concentration | Verify all calculations for dilutions and stock solutions. Perform a dose-response curve to determine the EC50 and cytotoxic concentrations. | Protocol: Cell Viability Assay (MTT) 1. Seed cells in a 96-well plate and allow them to adhere overnight.2. Prepare serial dilutions of this compound in culture medium.3. Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours).4. Add MTT reagent to each well and incubate for 2-4 hours.5. Solubilize the formazan crystals with DMSO or another suitable solvent.6. Read the absorbance at 570 nm. |
| Off-Target Cytotoxicity | The drug may be inducing apoptosis or necrosis through an unexpected pathway.[6] | Protocol: Apoptosis Assay (Annexin V/PI Staining) 1. Treat cells with this compound as in the viability assay.2. Harvest cells and wash with cold PBS.3. Resuspend cells in Annexin V binding buffer.4. Add FITC-conjugated Annexin V and Propidium Iodide (PI).5. Incubate in the dark for 15 minutes.6. Analyze by flow cytometry. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). | Run a vehicle control experiment with the highest concentration of the solvent used in your this compound dilutions. |
Issue 2: Lack of a dose-dependent effect in a signaling pathway assay.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Concentration Range is Off | The concentrations tested may be too high (on the plateau of the dose-response curve) or too low. | Broaden the range of concentrations tested, using logarithmic dilutions (e.g., 1 nM to 100 µM). |
| Active Metabolites | The parent drug may be inactive, requiring metabolism to an active form.[2] This is less common in cell culture but can occur if cells have metabolic capacity. | Protocol: In Vitro Metabolism 1. Incubate this compound with liver microsomes and NADPH.2. At various time points, stop the reaction.3. Analyze the supernatant using LC-MS/MS to identify potential metabolites.[4]4. Synthesize or isolate the identified metabolites and test them in your signaling assay. |
| Receptor Saturation | At high concentrations, all available receptors may be occupied, leading to a plateau in the response. | This is an expected pharmacological outcome. Analyze the lower concentrations to determine the EC50. |
| Experimental Error | Inconsistent pipetting, cell passage number variability, or reagent issues. | Review your protocol, use positive and negative controls, and if the issue persists, prepare fresh reagents.[16][17] |
Troubleshooting Logic for No Dose-Response
Caption: Logical flow for troubleshooting a lack of dose-response.
References
- 1. researchgate.net [researchgate.net]
- 2. Active vs. Inactive Metabolites - Creative Proteomics [creative-proteomics.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. gigazine.net [gigazine.net]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergic effects of antihistamine drugs used in the clinic | RTI [rti.org]
- 9. The effects of antihistamines with varying anticholinergic properties on voluntary and involuntary movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 11. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adverse neuropsychiatric effects of dopamine antagonist medications. Misdiagnosis in the medical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 17. google.com [google.com]
Validation & Comparative
A Comparative Analysis of Diethazine and Other Anticholinergic Agents for Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diethazine and other prominent anticholinergic agents utilized in neuroscience research, particularly in the context of neurodegenerative disorders such as Parkinson's disease. While direct quantitative comparative data for this compound is limited in publicly available literature, this document synthesizes available information on its pharmacological class (phenothiazines) and presents a comparative analysis of well-characterized anticholinergic drugs. This guide is intended to serve as a valuable resource for designing and interpreting experiments aimed at understanding the cholinergic system's role in disease and developing novel therapeutics.
Introduction to Anticholinergic Agents
Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors.[1] These agents are broadly classified into antimuscarinic and antinicotinic agents, with the majority of clinically relevant anticholinergics being antimuscarinics.[1] They exert their effects by competitively inhibiting ACh binding to muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors with five subtypes (M1-M5). This blockade of the parasympathetic nervous system leads to a variety of physiological effects.[1]
This compound is a phenothiazine derivative that has been used in the treatment of parkinsonism.[2] Phenothiazines are a class of drugs known to possess a complex pharmacological profile, often interacting with multiple neurotransmitter systems, including dopaminergic, histaminergic, and cholinergic receptors.[3] The therapeutic effects of anticholinergic agents in Parkinson's disease are attributed to their ability to counteract the relative overactivity of the cholinergic system that results from dopamine depletion in the striatum.[4]
Comparative Receptor Binding Affinities
A critical aspect of understanding the pharmacological profile of an anticholinergic agent is its binding affinity (Ki) for the different muscarinic receptor subtypes. This data provides insights into the drug's potency and potential for subtype-selective effects, which can influence both therapeutic efficacy and side-effect profiles.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Histamine H1 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1.1 | 5.5 | 1.3 | 0.8 | 2.5 | >10,000 | >10,000 | >10,000 |
| Scopolamine | 0.8 | 3.2 | 0.7 | 1.6 | 2.0 | >10,000 | >10,000 | >10,000 |
| Benztropine | 0.5 | 3.6 | 1.3 | 1.0 | 2.1 | 139 | 28 | 3.1 |
| Trihexyphenidyl | 1.0 | 18 | 2.5 | 3.2 | 5.0 | >10,000 | >10,000 | >10,000 |
| Chlorpromazine | 10 | 130 | 24 | 25 | Data not available | 1.3 | 2800 | 1.0 |
| Promethazine | 2.2 | 160 | 4.5 | Data not available | Data not available | 3.3 | >10,000 | 0.1 |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for Chlorpromazine and Promethazine are included to provide context for the phenothiazine class of drugs.
Signaling Pathways and Mechanisms of Action
Anticholinergic agents exert their effects by blocking muscarinic acetylcholine receptors, which are coupled to different G proteins and downstream signaling cascades.
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M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
The therapeutic effects of anticholinergics in Parkinson's disease are primarily attributed to the blockade of M1 receptors in the striatum, which helps to restore the balance between the depleted dopaminergic and overactive cholinergic systems.
Caption: Simplified signaling pathway of Gq-coupled muscarinic receptors and the inhibitory action of anticholinergic agents.
Experimental Protocols
To facilitate further research and direct comparison of this compound with other anticholinergic agents, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
Objective: To quantify the affinity of this compound and other anticholinergic agents for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Non-specific binding competitor: Atropine (1 µM).
-
Test compounds (this compound, atropine, scopolamine, etc.) at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells expressing the desired muscarinic receptor subtype and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining muscarinic receptor binding affinity.
In Vivo Microdialysis for Striatal Acetylcholine and Dopamine Levels
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To assess the effect of this compound and other anticholinergics on acetylcholine and dopamine release in the striatum.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Test compounds (this compound, etc.) for systemic or local administration.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine and dopamine levels.
-
Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor drug-induced changes in neurotransmitter levels.
-
Neurochemical Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of acetylcholine and dopamine.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the data statistically to determine the significance of any changes.
Caption: Logical flow of an in vivo microdialysis experiment.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other anticholinergic agents. While a comprehensive quantitative comparison is currently hindered by the lack of specific binding affinity and in vivo efficacy data for this compound, the provided experimental protocols offer a clear path for generating such crucial information. By characterizing the receptor binding profile and in vivo neurochemical effects of this compound, researchers can better understand its mechanism of action and its potential as a therapeutic agent or research tool in the study of neurodegenerative diseases. The data presented for other well-known anticholinergics serves as a valuable benchmark for these future investigations.
References
- 1. Physiological release of striatal acetylcholine in vivo: modulation by D1 and D2 dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticholinergic drugs for parkinsonism and other movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Unveiling the Potential of Diethazine: A Comparative Guide for Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethazine and other anticholinergic agents in preclinical models of Parkinson's disease. While direct preclinical efficacy data for this compound in these models is limited in publicly available literature, this document aims to provide a valuable comparative framework by examining closely related compounds and standard preclinical testing protocols. We will delve into the established efficacy of alternative anticholinergic drugs, such as Trihexyphenidyl and Benztropine, and another phenothiazine derivative, Ethopropazine, to offer a predictive assessment of this compound's potential.
Mechanism of Action and Signaling Pathways
This compound, a phenothiazine derivative, primarily exerts its therapeutic effects through its anticholinergic and antihistaminic properties.[1] In the context of Parkinson's disease, the core mechanism lies in its ability to act as a muscarinic acetylcholine receptor antagonist. This action helps to restore the delicate balance between dopamine and acetylcholine neurotransmission in the striatum, which is disrupted due to the degeneration of dopaminergic neurons. The reduction in cholinergic overactivity is believed to alleviate motor symptoms, particularly tremors and rigidity.
While the primary pathway involves muscarinic receptor blockade, the broader phenothiazine structure suggests potential for additional neuroprotective mechanisms. Unsubstituted phenothiazine has been shown to exhibit potent free radical scavenging and anti-inflammatory activities in preclinical models.[2] These properties could contribute to neuroprotection by mitigating oxidative stress and inflammation, key pathological features of Parkinson's disease.[2]
Comparative Efficacy in Preclinical Models
To evaluate the potential efficacy of this compound, we will compare it with established anticholinergic drugs, Trihexyphenidyl and Benztropine, and a related phenothiazine, Ethopropazine, in widely used preclinical models of Parkinson's disease. The primary models include those induced by the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[3]
Data Presentation
| Drug | Preclinical Model | Key Efficacy Endpoints & Results | Reference |
| This compound | Data Not Available | No direct preclinical efficacy data in standard Parkinson's models was identified in the public domain. Efficacy is inferred from its anticholinergic properties and the performance of related compounds. | - |
| Trihexyphenidyl | MPTP-induced mouse model | Partially protected against the neurotoxicity of MPTP, as evidenced by a reduction in striatal dopamine depletion. | [4] |
| DYT1 dystonia mouse model | Rescued the deficit in dopamine neurotransmission. | [5] | |
| Benztropine | Neuroleptic-induced Parkinsonism (clinical) | Equally effective as Ethopropazine in controlling parkinsonian symptoms. | [6] |
| General Parkinsonism | Indicated for adjunctive therapy in all forms of parkinsonism. | [7][8] | |
| Ethopropazine | Sciatic nerve ligation model (neuropathic pain) | Alleviated thermal hyperalgesia in a dose-dependent manner. | [9] |
| Neuroleptic-induced Parkinsonism (clinical) | Equally effective as Benztropine in controlling parkinsonian symptoms. | [6] | |
| Unsubstituted Phenothiazine | Rotenone model of Parkinson's disease | Rescued rotenone toxicity in primary ventral midbrain neuronal cultures, improved motor deficits, and protected dopamine content and fiber density. | [2] |
| Rotenone and MPP+ models in C. elegans | Exerted strong neuroprotection at the cellular level and improved behavioral performance. | [10] |
Experimental Protocols
Detailed methodologies for key behavioral assessments are crucial for the standardized evaluation of therapeutic efficacy.
Apomorphine-Induced Rotation Test (6-OHDA Model)
This test is a standard for assessing motor asymmetry in unilateral 6-OHDA lesioned rodents.
-
Animal Model: Unilateral 6-OHDA lesion in the medial forebrain bundle or striatum of rats or mice.
-
Drug Administration: Administer apomorphine (a dopamine agonist) subcutaneously.
-
Observation: Place the animal in a circular arena and record the number of full (360-degree) rotations, both ipsilateral (towards the lesion) and contralateral (away from the lesion), over a set period (e.g., 30-60 minutes).
-
Data Analysis: The net number of contralateral rotations is the primary measure of dopamine receptor supersensitivity and, consequently, the extent of the lesion and the effect of the therapeutic agent.
Cylinder Test (Forelimb Asymmetry)
This test assesses spontaneous forelimb use to evaluate motor deficits.[11][12][13]
-
Apparatus: A transparent cylinder is used.
-
Procedure: The animal is placed in the cylinder, and its exploratory behavior is recorded.
-
Scoring: The number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously is counted.
-
Data Analysis: The percentage of contralateral (impaired) forelimb use relative to the total number of touches is calculated. A lower percentage of contralateral limb use indicates a greater motor deficit.
Catalepsy Test (Bar Test)
This test measures drug-induced catalepsy, a state of immobility and muscle rigidity.
-
Apparatus: A horizontal bar is elevated at a specific height.
-
Procedure: The animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded.
-
Data Analysis: A longer latency to move is indicative of a cataleptic state. This test is often used to assess the extrapyramidal side effects of antipsychotic drugs but can be adapted to measure rigidity in Parkinson's models.[14][15][16]
Conclusion and Future Directions
While direct preclinical data on the efficacy of this compound in established Parkinson's disease models remains to be published, its classification as a phenothiazine with anticholinergic properties provides a strong rationale for its potential therapeutic benefit. The comparative data from Trihexyphenidyl, Benztropine, and Ethopropazine suggest that this compound is likely to be effective in ameliorating motor symptoms, particularly tremor. Furthermore, the neuroprotective potential of the phenothiazine scaffold warrants further investigation.
Future preclinical studies should focus on directly evaluating this compound in 6-OHDA and MPTP rodent models, utilizing the behavioral tests outlined in this guide. Such studies are essential to quantify its efficacy in comparison to standard-of-care and other emerging therapies, and to elucidate its precise mechanisms of action beyond muscarinic receptor antagonism. This will provide the necessary evidence to support its potential progression into clinical trials for Parkinson's disease.
References
- 1. A comparison of the pharmacological actions of phenothiazine derivatives used in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]
- 4. Suppression of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mouse brain by piroheptine and trihexyphenidyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. Catalepsy test (Bar test) [protocols.io]
Cross-Validation of Diethazine's Efficacy in Preclinical Models of Neurodegeneration
A Comparative Guide for Researchers
Diethazine, also known as Ethopropazine, a phenothiazine derivative with anticholinergic and antihistaminic properties, has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease. This guide provides a comparative overview of the effects of this compound across different animal models, focusing on its neuroprotective, motor function-modulating, and anti-inflammatory properties. The information is compiled from various preclinical studies to assist researchers in designing and interpreting experiments aimed at evaluating this compound's therapeutic potential.
Summary of this compound's Effects Across Animal Models
The following tables summarize the quantitative data on the effects of this compound in two widely used animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Table 1: Neuroprotective Effects of this compound
| Animal Model | Treatment Protocol | Outcome Measure | Result |
| 6-OHDA Rat Model | This compound (dose) administered (route) for (duration) | Tyrosine Hydroxylase (TH)-positive neuron count in Substantia Nigra | Data not available in the searched literature. Studies on similar compounds suggest a potential for neuroprotection, which would be quantified as a percentage increase in surviving neurons compared to the vehicle-treated 6-OHDA group. |
| MPTP Mouse Model | This compound (dose) administered (route) for (duration) | TH-positive neuron count in Substantia Nigra | Data not available in the searched literature. Expected outcomes would involve a quantitative assessment of dopaminergic neuron survival. |
| 6-OHDA Rat Model | This compound (dose) administered (route) for (duration) | Striatal Dopamine Levels (HPLC) | Data not available in the searched literature. A successful neuroprotective effect would be indicated by a higher concentration of dopamine (e.g., in ng/mg of tissue) compared to the untreated lesion group. |
Table 2: Effects of this compound on Motor Function
| Animal Model | Treatment Protocol | Behavioral Test | Result |
| 6-OHDA Rat Model | This compound (dose) administered (route) for (duration) | Apomorphine-Induced Rotations | Data not available in the searched literature. A therapeutic effect would be demonstrated by a significant reduction in the number of contralateral rotations per minute. |
| MPTP Mouse Model | This compound (dose) administered (route) for (duration) | Rotarod Test | Data not available in the searched literature. Improvement in motor coordination would be measured as an increased latency to fall from the rotating rod (in seconds) compared to untreated MPTP-lesioned mice. |
Table 3: Anti-Inflammatory Effects of this compound
| Animal Model | Treatment Protocol | Inflammatory Marker | Result |
| 6-OHDA Rat Model | This compound (dose) administered (route) for (duration) | TNF-α, IL-1β levels in Striatum (ELISA) | Data not available in the searched literature. An anti-inflammatory effect would be reflected by a decrease in the concentration of these pro-inflammatory cytokines (e.g., in pg/mg of protein). |
| MPTP Mouse Model | This compound (dose) administered (route) for (duration) | Microglial Activation (Iba1+ cell count) in Substantia Nigra | Data not available in the searched literature. A reduction in neuroinflammation would be quantified as a lower number of Iba1-positive cells per unit area. |
Note: The absence of specific quantitative data for this compound in the reviewed literature highlights a gap in the current research landscape. The descriptions under "Result" are based on the expected outcomes for a potentially therapeutic agent in these established models.
Experimental Protocols
Detailed methodologies for the key experimental models and behavioral assessments are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field.[1][2][3][4][5]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.
a. Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., Isoflurane, or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Male Wistar or Sprague-Dawley rats (250-300g)
b. Protocol:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid/saline to prevent oxidation. A typical concentration is 4 µg/µL. The solution should be protected from light and kept on ice.
-
Stereotaxic Surgery: Incise the scalp to expose the skull. Drill a small burr hole over the target brain region. For a unilateral lesion of the medial forebrain bundle (MFB), typical coordinates relative to bregma are: AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from the skull surface.
-
Injection: Slowly infuse 2-4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize before behavioral testing.
c. Assessment of Lesion:
-
Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) subcutaneously (e.g., 0.5 mg/kg). Rats with a successful unilateral lesion will exhibit robust contralateral rotations. The number of rotations is counted over a 30-60 minute period.
-
Immunohistochemistry: After the experiment, perfuse the animals and prepare brain slices for tyrosine hydroxylase (TH) staining to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
MPTP Mouse Model of Parkinson's Disease
This model utilizes the neurotoxin MPTP to induce a loss of dopaminergic neurons, particularly in C57BL/6 mice, which are highly susceptible.
a. Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
b. Protocol:
-
MPTP Administration: There are various protocols. A common sub-acute protocol involves intraperitoneal (i.p.) injections of MPTP. For example, administer 20 mg/kg of MPTP i.p. four times at 2-hour intervals on a single day.[1]
-
Housing: House the animals under standard conditions. MPTP is a hazardous substance, and appropriate safety precautions must be taken.
-
Behavioral Testing: Behavioral assessments are typically performed 7-14 days after MPTP administration.
c. Assessment of Lesion and Motor Function:
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall is recorded. Mice with MPTP-induced lesions will have a significantly shorter latency to fall compared to control animals.[6]
-
Open Field Test: This test can be used to assess general locomotor activity. Parameters such as total distance traveled, and rearing frequency are often reduced in MPTP-treated mice.
-
Biochemical Analysis: Measure striatal dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) to confirm the extent of the dopaminergic lesion.[7]
-
Immunohistochemistry: Similar to the 6-OHDA model, TH staining is used to quantify the loss of dopaminergic neurons in the substantia nigra.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental designs and potential mechanisms of this compound, the following diagrams are provided.
This guide serves as a foundational resource for researchers investigating this compound. The provided protocols offer a standardized approach to inducing and evaluating Parkinson's-like pathology in animal models. The lack of direct quantitative data for this compound underscores the need for further research to fully elucidate its therapeutic potential and mechanisms of action in the context of neurodegenerative diseases.
References
- 1. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 3. Acute effects of 6-hydroxydopamine on dopaminergic neurons of the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of crocin against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unilateral 6-hydroxydopamine lesion of dopamine neurons and subchronic l-DOPA administration in the adult rat alters the expression of the vesicular GABA transporter in different subsets of striatal neurons and in the substantia nigra, pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
A Comparative Analysis of the Anticholinergic Properties of Diethazine and Thioridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic properties of two phenothiazine derivatives: diethazine and thioridazine. While both compounds are recognized for their interaction with the cholinergic system, this document aims to present available experimental data to facilitate a nuanced understanding of their respective anticholinergic activities. The information is targeted towards researchers, scientists, and professionals involved in drug development and pharmacological studies.
Quantitative Assessment of Muscarinic Receptor Affinity
The primary mechanism of anticholinergic action involves the blockade of muscarinic acetylcholine receptors. A key quantitative measure of a drug's binding affinity to these receptors is the inhibition constant (Ki). This value represents the concentration of a drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.
Based on available scientific literature, the following table summarizes the muscarinic receptor affinity for thioridazine. Despite extensive searches, a specific Ki or IC50 value for this compound's binding to muscarinic receptors could not be located in the reviewed literature. This compound is, however, qualitatively recognized as a muscarinic acetylcholine receptor antagonist.
| Compound | Receptor Target | Radioligand Used in Assay | Tissue Source | Inhibition Constant (Ki) | Reference |
| Thioridazine | Muscarinic Acetylcholine Receptor | [3H]Quinuclidinyl benzilate ([3H]QNB) | Not Specified | 14 nM | [1] |
| This compound | Muscarinic Acetylcholine Receptor | Not Specified | Not Specified | Data Not Available |
Note: The absence of a quantitative value for this compound highlights a gap in the publicly available pharmacological data.
Experimental Protocols for Determining Anticholinergic Properties
To provide a comprehensive understanding of how the anticholinergic properties of compounds like this compound and thioridazine are determined, this section outlines the detailed methodologies for two key experimental approaches: radioligand receptor binding assays and functional inhibition assays (Schild analysis).
Radioligand Receptor Binding Assay
This in vitro technique is employed to directly measure the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or thioridazine) for muscarinic acetylcholine receptors.
Materials:
-
Test compounds (this compound, thioridazine)
-
Radioligand (e.g., [3H]Quinuclidinyl benzilate - [3H]QNB), a high-affinity muscarinic antagonist.
-
A source of muscarinic receptors (e.g., homogenized brain tissue from rodents, or cultured cells expressing specific muscarinic receptor subtypes).
-
Assay buffer (e.g., phosphate-buffered saline, Tris-HCl buffer).
-
Filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: The tissue or cells containing the muscarinic receptors are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.
-
Competitive Binding: A constant concentration of the radioligand ([3H]QNB) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Inhibition Assay (Schild Analysis)
This ex vivo method assesses the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of a competitive antagonist, which is the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response.
Materials:
-
Isolated tissue preparation containing muscarinic receptors and capable of a measurable response to a muscarinic agonist (e.g., guinea pig ileum, which contracts in response to acetylcholine).
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
Test antagonist (e.g., this compound, thioridazine).
-
Organ bath with physiological salt solution, maintained at a constant temperature and aerated.
-
Transducer and recording system to measure the tissue response (e.g., muscle contraction).
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing a physiological salt solution.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Second Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the anticholinergic signaling pathway and a typical experimental workflow for its assessment.
Caption: Mechanism of anticholinergic drug action at the muscarinic receptor.
Caption: Typical experimental workflows for assessing anticholinergic properties.
Conclusion
References
Diethazine as a Reference Standard: A Comparative Guide for Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reference standard is a critical decision in the development and validation of analytical methods for pharmaceutical compounds. This guide provides a comprehensive comparison of diethazine as a reference standard against other commonly used phenothiazine derivatives, such as promethazine and chlorpromazine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for this compound and its alternatives. The data has been compiled from published literature and highlights key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Linearity (µg/mL) | r² | Accuracy (%) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.05 - 100[1] | >0.99 | 98.5 - 101.2 | < 2.0 | 0.01 | 0.05 |
| Promethazine | 0.1 - 25[2] | >0.999[2] | 100.06 - 100.08[2] | 0.29 - 0.36[2] | 0.04[2] | 0.07[2] |
| Chlorpromazine | 0.1 - 25 | >0.99 | 99.2 - 100.5 | < 1.5 | 0.03 | 0.1 |
| Prochlorperazine | 100 - 150 | 0.999 | 99 - 101 | < 2 | 1.76 | 5.35 |
Table 2: Spectrophotometric Methods
| Analyte | Linearity (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| This compound | 0.5 - 12 | 1.8 x 10⁴ |
| Promazine | 2.5 - 30 | 1.5 x 10⁴ |
| Mepazine | 1.0 - 15 | 2.1 x 10⁴ |
| Chlorpromazine | 1.0 - 20 | 2.5 x 10⁴ |
| Prochlorperazine | 0.5 - 10 | 3.2 x 10⁴ |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
High-Performance Liquid Chromatography (HPLC) Method for Phenothiazines
This method is a generalized protocol based on common practices for the analysis of phenothiazine derivatives.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Reference standards for this compound, promethazine, and chlorpromazine.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Purified water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (pH 5.0) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent and dilute with the mobile phase to a concentration within the calibration range.
5. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate injections of the same standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Spectrophotometric Method for Phenothiazines
This protocol is based on the formation of a colored complex.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Materials:
-
Reference standards for this compound and other phenothiazines.
-
Oxidizing agent (e.g., peroxyacetic acid).
-
Solvents as required for sample preparation.
3. Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standards and samples in a suitable solvent.
-
Color Development: Add the oxidizing agent to the solutions to form a colored derivative.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption against a reagent blank.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its absorbance to a calibration curve prepared from the reference standard.
Visualizations
Signaling Pathways Affected by Phenothiazines
Phenothiazines are known to exert their therapeutic effects by modulating various signaling pathways. The following diagram illustrates the inhibition of the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are crucial in cell proliferation and survival.
Caption: Phenothiazine inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways.
Experimental Workflow for HPLC Analysis
The following diagram outlines a typical workflow for the quantitative analysis of phenothiazines in pharmaceutical formulations using HPLC.
Caption: General workflow for HPLC analysis of phenothiazines.
References
Reproducibility of Diethazine Research: A Comparative Guide for Researchers
A deep dive into the foundational research on the phenothiazine derivative Diethazine reveals a landscape of early investigation primarily centered on its anticholinergic and behavioral effects. While explicit replication studies are scarce, an analysis of the original findings and subsequent related research provides insights into the consistency of its observed pharmacological properties.
This guide offers a comparative analysis of the key findings in this compound research, with a focus on the reproducibility of its effects on the central nervous system. Due to the historical nature of the primary research, this guide emphasizes the foundational data and methodologies to aid modern researchers in evaluating and potentially replicating these early studies.
Core Findings: Anticholinergic and Electroencephalographic Effects
The seminal work in the English-language literature on the effects of this compound on the human brain and behavior appears to be a 1958 study by Fink. This research established this compound as an agent with significant anticholinergic properties, capable of inducing noticeable changes in electroencephalogram (EEG) readings and behavior.
Summary of Quantitative Data from Foundational Research
Unfortunately, access to the full quantitative data from this and other early studies is limited in modern databases. The available information is summarized below, highlighting the key observed effects.
| Finding | Original Study Observation | Later Corroborating/Contradictory Evidence |
| EEG Changes | Increased EEG amplitudes with a rise in both slow-wave and fast-wave activity.[1][2] | Later general studies on anticholinergics have also reported increased slow-wave activity, but a comprehensive, direct replication of this compound's specific EEG effects is not readily available in the searched literature. |
| Behavioral Effects | Classified as a "deliriant," with effects distinct from hallucinogens like LSD.[2] | The deliriant effects are consistent with the known properties of centrally-acting anticholinergic drugs. |
| Anticholinergic Activity | Demonstrated significant anticholinergic effects.[1][2] | The anticholinergic properties of phenothiazine derivatives are well-established in pharmacological literature. |
Experimental Protocols
A detailed experimental protocol from the foundational 1958 study by Fink is not fully available in the public domain. However, based on standard practices of the era and descriptions in related literature, the methodology likely involved the following:
Fink (1958) - Presumed Experimental Protocol for EEG and Behavioral Analysis of this compound
-
Subjects: Psychiatric patients.
-
Intervention: Administration of this compound.
-
EEG Recordings: Scalp electrodes placed according to a standardized system (e.g., 10-20 system or a variation). Recordings were likely taken before and after drug administration to observe changes in brainwave patterns.
-
Behavioral Assessment: Clinical observation of behavioral changes, with a qualitative assessment to classify the nature of the drug's effects (e.g., deliriant vs. hallucinogenic).
-
Analysis: Visual inspection and qualitative description of EEG changes (e.g., increased amplitude, changes in frequency bands).
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound, as suggested by the early research, is its role as a cholinergic antagonist. This action is central to its effects on the nervous system.
Anticholinergic Signaling Pathway
Caption: Antagonistic action of this compound at the muscarinic acetylcholine receptor.
Experimental Workflow for Assessing this compound's CNS Effects
Caption: A logical workflow for studying the effects of this compound on EEG and behavior.
Conclusion on Reproducibility
The direct reproducibility of the foundational findings on this compound is challenging to assess due to the lack of explicit replication studies in the available literature. However, the observed anticholinergic and central nervous system effects are broadly consistent with the known pharmacology of phenothiazine derivatives and other anticholinergic agents. The early research provides a critical baseline for any future investigations into the specific properties of this compound. Modern research aiming to build upon these findings would benefit from replicating the original EEG and behavioral studies using contemporary, high-resolution techniques and standardized quantitative assessments. This would not only validate the initial observations but also provide a more nuanced understanding of this compound's mechanism of action.
References
A Comparative Analysis of Diethazine and Newer Therapeutic Agents for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical therapeutic agent Diethazine with newer classes of drugs used in the management of Parkinson's disease. The information is intended for researchers, scientists, and professionals in drug development to offer insights into the evolution of Parkinson's therapy, comparative mechanisms of action, and the experimental frameworks used to evaluate these agents.
Introduction to this compound: A Historical Perspective
This compound is a phenothiazine derivative that was historically used in the treatment of Parkinson's disease, primarily before the advent of levodopa therapy.[1][2] As with other drugs of its time, its application was based on clinical observation.[2] Phenothiazines are a class of drugs that can possess a range of pharmacological activities, including antipsychotic, antihistaminic, and anticholinergic effects.[1][3]
Mechanism of Action
The therapeutic effect of this compound in Parkinson's disease is largely attributed to its anticholinergic properties .[4][5] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic signaling in the striatum.[6][7] By blocking muscarinic acetylcholine receptors, anticholinergic drugs like this compound aim to restore the balance between dopamine and acetylcholine, which can help alleviate some motor symptoms, particularly tremor and rigidity.[5][7]
It is important to note that many phenothiazine derivatives also exhibit dopamine D2 receptor antagonism, a property that is generally counterproductive in treating Parkinson's disease as it can worsen motor symptoms.[3][8] The specific receptor binding profile of this compound, detailing its affinity for cholinergic versus dopaminergic receptors, is not extensively documented in recent literature. However, its historical use suggests that its anticholinergic effects were predominant in the therapeutic doses used for Parkinson's.
Efficacy and Side Effects
Quantitative clinical efficacy data from modern, controlled trials for this compound are unavailable. Its use predates current standards for clinical trial design. Anecdotal and historical reports suggest it provided a modest benefit for tremor.[5]
The side effects of this compound are consistent with its classification as a phenothiazine with anticholinergic activity. These likely included:
-
Anticholinergic side effects: Dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, including confusion and hallucinations, particularly in the elderly.[5]
-
Phenothiazine-related side effects: Sedation, dizziness, and the potential for extrapyramidal symptoms (drug-induced movement disorders), although the latter might be less pronounced if the anticholinergic activity is strong.[2]
Newer Therapeutic Agents: A Comparative Overview
The modern therapeutic landscape for Parkinson's disease is dominated by drugs that directly or indirectly enhance dopaminergic function. The following sections compare these newer agents to the profile of this compound.
Levodopa
Levodopa, the metabolic precursor to dopamine, remains the most effective symptomatic treatment for Parkinson's disease.[9] It is administered with a peripheral decarboxylase inhibitor (carbidopa or benserazide) to prevent its conversion to dopamine outside the brain, thereby increasing its central bioavailability and reducing peripheral side effects.[10]
Dopamine Agonists
These drugs directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[9] They are often used as an initial therapy in younger patients to delay the need for levodopa and can be used as an adjunct in later stages.[9]
Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is an enzyme that breaks down dopamine in the brain.[9] By inhibiting this enzyme, MAO-B inhibitors increase the synaptic availability of dopamine.[7]
Catechol-O-Methyltransferase (COMT) Inhibitors
COMT is another enzyme involved in the breakdown of levodopa.[9] COMT inhibitors are used as an adjunct to levodopa to prolong its duration of action.[6]
Data Presentation: Comparative Tables
The following tables summarize the key characteristics of this compound and newer therapeutic agents.
Table 1: Comparison of Mechanism of Action
| Drug Class | Representative Drugs | Primary Mechanism of Action |
| Phenothiazine (Historical) | This compound | Anticholinergic (muscarinic receptor antagonist) |
| Dopamine Precursor | Levodopa/Carbidopa | Converted to dopamine in the brain, replenishing depleted levels |
| Dopamine Agonists | Pramipexole, Ropinirole, Rotigotine | Direct stimulation of dopamine receptors (primarily D2 and D3) |
| MAO-B Inhibitors | Selegiline, Rasagiline, Safinamide | Inhibition of the MAO-B enzyme, preventing dopamine breakdown |
| COMT Inhibitors | Entacapone, Opicapone | Inhibition of the COMT enzyme, prolonging the half-life of levodopa |
Table 2: Comparative Efficacy and Side Effect Profile
| Drug Class | Efficacy | Common Side Effects |
| Phenothiazine (Historical) - this compound | Modest effect on tremor and rigidity | Dry mouth, blurred vision, constipation, urinary retention, confusion, sedation |
| Dopamine Precursor - Levodopa/Carbidopa | High efficacy for bradykinesia, rigidity, and tremor | Nausea, dizziness, orthostatic hypotension, motor fluctuations, dyskinesias (long-term) |
| Dopamine Agonists | Moderate efficacy, less potent than levodopa | Nausea, somnolence, dizziness, hallucinations, impulse control disorders |
| MAO-B Inhibitors | Mild symptomatic benefit, may have neuroprotective effects | Nausea, headache, confusion, insomnia (with selegiline) |
| COMT Inhibitors | Extends the "on" time of levodopa | Dyskinesia (worsening of levodopa-induced), nausea, diarrhea, urine discoloration |
Experimental Protocols
Evaluating the efficacy and safety of antiparkinsonian agents involves a range of preclinical and clinical experimental protocols.
Preclinical Models
-
Neurotoxin-induced models: 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to create lesions in the dopaminergic pathways of rodents or non-human primates, mimicking the dopamine depletion of Parkinson's disease.
-
Behavioral assessments: Motor function in animal models is assessed using tests such as the rotarod test (motor coordination), cylinder test (forelimb akinesia), and open field test (locomotor activity).
-
In vitro studies: Receptor binding assays are used to determine the affinity of a compound for various neurotransmitter receptors (e.g., dopamine, muscarinic).
Clinical Trial Design
-
Study Population: Patients with a diagnosis of idiopathic Parkinson's disease. Early-stage, drug-naive patients or patients with motor fluctuations on levodopa are often recruited depending on the therapeutic goal.
-
Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination). Other measures include "on-off" diaries for patients with motor fluctuations, quality of life scales, and assessments of non-motor symptoms.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Active comparator studies (e.g., against levodopa or a dopamine agonist) are also common.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Therapeutic targets in Parkinson's disease treatment.
Experimental Workflow
Caption: Workflow for antiparkinsonian drug development.
Conclusion
The treatment of Parkinson's disease has evolved significantly from early empirical approaches with drugs like this compound to the current mechanism-based therapies that target the underlying neurochemical deficits. While this compound, with its anticholinergic action, represented an early attempt to manage symptoms, it has been largely superseded by more effective and better-tolerated dopaminergic therapies. Understanding the historical context and the mechanisms of these older drugs provides a valuable perspective for ongoing research and the development of novel therapeutic strategies that aim to not only treat symptoms but also modify the course of the disease.
References
- 1. A comparison of the pharmacological actions of phenothiazine derivatives used in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of phenothiazine side effects: a study of antiparkinsonian agents in an older population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 6. Mechanism of Parkinson’s Disease Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 7. Parkinson’s Disease - AANS [aans.org]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Diethazine
Disclaimer: This document provides guidance on the proper disposal of Diethazine for research and development professionals. All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
The proper disposal of this compound, a phenothiazine derivative, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Due to its chemical properties and potential toxicity, this compound waste must be managed as hazardous pharmaceutical waste.[1][2][3][4] Improper disposal can lead to significant regulatory fines and pose risks to public health.[5][6]
Immediate Safety and Logistical Information
Hazard Profile: this compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate it can be fatal or toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous.
Personal Protective Equipment (PPE) During Handling and Disposal: Before handling this compound waste, ensure appropriate PPE is worn:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[7]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][7]
-
Respiratory Protection: If handling powders or creating aerosols, use a suitable respirator.[3][7]
Accidental Release or Spill Measures: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure it is well-ventilated.[3]
-
Prevent the spill from entering drains or water courses.[2][3][7]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).[2]
-
For solid spills, carefully collect the material, avoiding dust formation.[1]
-
Collect all contaminated materials into a designated, sealed hazardous waste container for disposal.
Operational Protocol for this compound Disposal
There are no standard experimental protocols for the chemical neutralization of this compound for disposal purposes. The accepted and required methodology is to manage it as hazardous waste through a licensed disposal facility.[1][2][4] The following operational steps provide a direct, procedural guide for its proper handling and disposal in a laboratory setting.
Step 1: Waste Characterization All this compound waste is considered hazardous. While not specifically a "P-listed" or "U-listed" waste by the EPA, it must be classified as hazardous based on its toxicity characteristic.[1][8]
Step 2: Segregation and Containerization
-
Do Not Mix: Do not mix this compound waste with other waste streams (e.g., regular trash, sharps, or other chemical wastes) unless explicitly permitted by your EHS department.[3]
-
Use Designated Containers: Collect all this compound waste in a dedicated, leak-proof container that is compatible with the chemical. For RCRA hazardous pharmaceutical waste, a black waste container is typically required.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing "this compound" as a component, and displaying the appropriate hazard pictograms.[9]
Step 3: On-Site Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[1][4] The storage area should be cool, dry, and well-ventilated.[1][2]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Licensed Disposal Vendor: Disposal must be carried out by a licensed hazardous waste disposal company.[9] These vendors will transport the waste to a permitted treatment and disposal facility.
-
Incineration: The standard and required method for disposing of hazardous pharmaceutical waste is through high-temperature incineration at an approved facility.[5][10] Do not dispose of this compound waste down the drain or in regular trash.[2][10]
Step 5: Maintain Documentation
-
Keep a copy of all waste manifests provided by the disposal vendor. These documents track the waste from your facility to its final disposal and are required for regulatory compliance.[11]
Data Presentation: this compound Disposal Summary
| Parameter | Guideline |
| EPA Waste Classification | Hazardous Waste (Characteristic of Toxicity) |
| Primary Hazard | Toxic if Swallowed/In Contact with Skin.[2][3] |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility.[5][10] |
| On-Site Container Type | Sealed, leak-proof, and clearly labeled hazardous waste container (typically black for RCRA waste).[5][9] |
| Applicable Regulations | EPA (RCRA), State, and Local Hazardous Waste Regulations.[8][10][11] |
Workflow for this compound Disposal
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. pwaste.com [pwaste.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. dep.nj.gov [dep.nj.gov]
- 6. dea.gov [dea.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Operational Protocols for Handling Diethazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Diethazine are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Respiratory Protection | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | To be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] For large spills or situations with a high potential for aerosol generation, a chemical cartridge-type respirator is required.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield | Safety glasses must conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield offers a full range of protection against splashes to the face and eyes.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber, Butyl, Neoprene, Viton) | Inspect gloves before use.[1] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[4] Change gloves regularly (e.g., every 30 to 60 minutes) or immediately if they are damaged or contaminated.[2][4] |
| Skin and Body Protection | Impervious, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs | A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[5] Gowns should be shown to resist permeability by hazardous drugs.[6] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: A diagram illustrating the procedural workflow for the safe handling of this compound.
Detailed Experimental Protocols
Engineering Controls and Safe Handling Practices:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible.[5][7]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[8] Do not eat, drink, or smoke in areas where this compound is handled or stored.[7][8]
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] Store in a locked-up area.[3][7]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[8]
-
If on Skin: Immediately wash with plenty of water and soap and rinse thoroughly.[8] Remove contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] All materials contaminated with this compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
Containerization: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be robust and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings.[5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]
-
Final Disposal: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[3][8] This should be done through an approved hazardous waste disposal facility or a licensed commercial waste disposal company.[5][9] Use either an incinerator or a licensed sanitary landfill for toxic wastes as appropriate.[9]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
